Safety Data Sheet (SDS) and Hazard Classification for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine: A Technical Guide for Drug Development
Executive Summary In modern medicinal chemistry, heterocyclic building blocks such as 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS: 4394-28-9) are highly valued for synthesizing kinase inhibitors and G-protei...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, heterocyclic building blocks such as 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS: 4394-28-9) are highly valued for synthesizing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. However, the exact structural motifs that make this compound pharmacologically useful—namely the electron-rich thiophene ring and the nucleophilic pyrazole-amine—also dictate its distinct toxicological and hazard profile[1].
As a Senior Application Scientist, I approach chemical safety not as a checklist, but as a mechanistic science. This whitepaper decodes the causality behind the compound's Global Harmonized System (GHS) classifications, details the physiological pathways of exposure, and establishes self-validating experimental protocols to ensure absolute safety during laboratory handling.
Physicochemical Profiling and Structural Causality
To understand a chemical's hazard, we must first deconstruct its physical properties. The table below summarizes the core data for this compound.
Structural Causality:
The molecule consists of a pyrazole core substituted with a primary amine (-NH₂) at the 3-position, a methyl group at the 5-position, and a thiophen-2-ylmethyl group at the N2 position.
The Primary Amine: Acts as a moderate base and a strong nucleophile. This is the primary driver for mucosal and dermal irritation.
The Thiophene Ring: Significantly increases the lipophilicity (LogP) of the compound, facilitating rapid cellular membrane penetration and systemic absorption.
GHS Hazard Classification and Mechanistic Toxicology
Based on structural analogs and regulatory databases, this compound triggers four primary GHS hazard statements[2]. Understanding the why behind these codes is critical for effective risk mitigation.
H302 (Harmful if swallowed): The high lipophilicity imparted by the thiophene-2-ylmethyl moiety ensures rapid gastrointestinal absorption. Once in systemic circulation, the thiophene ring acts as a substrate for hepatic Cytochrome P450 (CYP450) enzymes. Oxidation of the sulfur atom generates reactive thiophene S-oxides or epoxides, leading to acute hepatocellular toxicity.
H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The primary amine is highly nucleophilic. Upon contact with the aqueous environment of the ocular mucosa or perspiration on the skin, it disrupts the local lipid bilayer and causes localized alkaline hydrolysis of cellular proteins, triggering rapid inflammation.
H335 (May cause respiratory irritation): As a crystalline powder, aerosolized micro-particles can bypass upper respiratory cilia. The basic amine directly irritates the sensitive alveolar epithelium.
Fig 1: Mechanistic pathway of cellular toxicity and inflammatory response following exposure.
Self-Validating Experimental Protocols for Safe Handling
Standard operating procedures often fail because they lack built-in verification. The following methodologies utilize self-validating systems —meaning the protocol inherently proves its own success or failure before the operator moves to the next step.
Protocol A: Precision Weighing and Transfer (Self-Validating Mass Balance)
To mitigate H335 (respiratory irritation) risks, weighing must be strictly controlled.
Environment Setup: Conduct all transfers inside a Class II Type B2 biological safety cabinet.
Static Elimination: Pyrazole derivatives accumulate static charge. Pass the source vial and receiving vessel through an anti-static zero-ionizer for 10 seconds to prevent particle repulsion and aerosolization.
The Transfer: Tare the balance. Weigh the source vial, cap, spatula, and receiving vessel together to establish the "System Initial Mass".
Validation Step (Mass Balance): Perform the transfer. Re-weigh all four components together. The "System Final Mass" must equal the "System Initial Mass" (± 0.1 mg).
Causality: If the mass has decreased by more than 0.1 mg, material has been lost to the environment (fume hood surfaces or air), indicating a containment failure and triggering immediate localized decontamination.
Protocol B: Chemical Spill Containment and Decontamination
If a spill occurs, standard sweeping will aerosolize the powder. We must exploit the compound's basicity to neutralize it.
Fig 2: Self-validating experimental workflow for chemical spill containment and decontamination.
Step-by-Step Methodology:
PPE Donning: Equip double nitrile gloves (amines can permeate latex) and a P100 particulate respirator.
Containment: Surround the spill with an inert absorbent (e.g., vermiculite). Do not use combustible materials like paper towels initially.
Neutralization (Acidic Wash): Spray the area with a 5% citric acid solution.
Causality: The acid protonates the primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium salt, drastically reducing inhalation and dermal hazards.
Validation Step (Ninhydrin Loop): Swab the decontaminated surface with a sterile cotton swab. Apply one drop of 0.5% Ninhydrin solution to the swab and gently warm it.
If Purple (Positive): Primary amine is still present. Repeat Step 3.
If Colorless/Yellow (Negative): Decontamination is successful. Proceed to disposal.
Disposal: Seal all materials in a designated hazardous chemical waste container.
Storage, Incompatibilities, and Environmental Controls
Proper storage is not merely about extending shelf life; it is a proactive safety measure.
Atmospheric Control: The compound must be stored in an inert atmosphere (Argon or Nitrogen)[2]. Causality: Primary amines can slowly react with atmospheric carbon dioxide to form carbamates, altering the compound's mass and purity. Furthermore, electron-rich thiophenes are susceptible to slow photo-oxidation.
Temperature and Light: Store in a dark place at room temperature. Avoid exposure to strong oxidizing agents (e.g., peroxides, nitric acid), which will aggressively attack the thiophene sulfur, potentially leading to exothermic degradation.
References
Title: 5-METHYL-2-THIOPHEN-2-YLMETHYL-2H-PYRAZOL-3-YLAMINE — Chemical Substance Information
Source: NextSDS
URL: [Link]
A Comprehensive Guide to the Pharmacokinetic Profiling of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine
A Senior Application Scientist's Perspective on Methodologies and Strategic Insights for Preclinical Drug Development Introduction: Charting the Course for a Novel Therapeutic Candidate The journey of a novel chemical en...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Methodologies and Strategic Insights for Preclinical Drug Development
Introduction: Charting the Course for a Novel Therapeutic Candidate
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic hinges on a thorough understanding of its interaction with a biological system. For 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, a molecule with potential therapeutic applications, a comprehensive pharmacokinetic (PK) profile is not merely a regulatory requirement but a critical roadmap for its development. Pharmacokinetics, the study of how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug, provides the foundational data for determining dosing regimens, predicting efficacy, and ensuring safety.[1][2] This guide delineates a strategic and methodologically sound approach to elucidating the pharmacokinetic profile of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, intended for researchers, scientists, and drug development professionals. Our approach is rooted in a philosophy of building a self-validating system of evidence, from early in vitro assays to predictive in vivo models, ensuring scientific integrity at every step.
Part 1: Foundational In Vitro ADME Characterization
Early in the drug discovery pipeline, a suite of in vitro ADME assays is indispensable for identifying potential liabilities and guiding medicinal chemistry efforts to optimize the molecule's properties.[3][4] These assays are designed to be rapid, cost-effective, and predictive of in vivo behavior.[5]
Physicochemical Properties
The intrinsic physicochemical characteristics of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine are the bedrock of its pharmacokinetic profile.
Parameter
Experimental Protocol
Rationale
Aqueous Solubility
Thermodynamic and kinetic solubility assays will be performed. For thermodynamic solubility, an excess of the compound is equilibrated in a buffered solution (pH 7.4) for 24-48 hours, followed by quantification of the dissolved compound by LC-MS/MS. Kinetic solubility is determined by observing the concentration at which the compound precipitates from a DMSO stock solution diluted in buffer.
Poor solubility can lead to low and variable oral absorption, hindering the development of an oral dosage form.
Lipophilicity (LogD)
The octanol-water partition coefficient will be determined at a physiological pH of 7.4. This is typically done using a shake-flask method or a high-throughput method like reverse-phase HPLC.
LogD influences permeability, plasma protein binding, and metabolic stability. An optimal LogD range is often sought to balance these properties.
Chemical Stability
The stability of the compound will be assessed in buffers at various pH values (e.g., pH 1.2, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and systemic circulation. The degradation of the parent compound is monitored over time by LC-MS/MS.
Chemical instability can lead to the loss of active compound before it reaches its target, impacting bioavailability.
Absorption and Permeability
Predicting the extent of oral absorption is a key early checkpoint.
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a high-throughput assessment of a compound's ability to diffuse across an artificial lipid membrane. It serves as an initial screen for passive permeability.
Caco-2 Cell Permeability: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal epithelium. This assay measures the bidirectional transport of the compound (apical to basolateral and basolateral to apical) to assess not only passive permeability but also the potential for active transport and efflux.[5] The P-glycoprotein (P-gp) substrate potential can be evaluated by conducting the assay in the presence and absence of a P-gp inhibitor.
Metabolism and Stability
Understanding the metabolic fate of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is crucial for predicting its half-life and potential for drug-drug interactions.
Assay
Experimental Protocol
Rationale
Liver Microsomal Stability
The compound is incubated with liver microsomes from different species (e.g., rat, dog, human) in the presence of NADPH. The disappearance of the parent compound over time is monitored by LC-MS/MS to determine the intrinsic clearance.[5]
This assay provides a measure of the susceptibility of the compound to phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.
Hepatocyte Stability
Incubation with cryopreserved hepatocytes from different species provides a more complete picture of metabolic stability, as hepatocytes contain both phase I and phase II metabolic enzymes.[5]
This assay can reveal if the compound undergoes significant phase II metabolism (e.g., glucuronidation, sulfation) in addition to phase I oxidation.
Plasma Stability
The compound is incubated in plasma from different species to assess its stability against plasma esterases and other enzymes.
Instability in plasma can lead to rapid degradation before the drug can distribute to its target tissues.
CYP450 Inhibition
The potential of the compound to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is evaluated using human liver microsomes and isoform-specific probe substrates.[6]
Inhibition of CYP enzymes can lead to clinically significant drug-drug interactions.
CYP450 Reaction Phenotyping
This assay identifies which CYP isoforms are responsible for the metabolism of the compound. This can be done using recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes.[6]
Knowing the metabolic pathways is important for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism.
Distribution
The distribution of a drug throughout the body influences its efficacy and potential for off-target toxicity.
Plasma Protein Binding (PPB): The extent to which the compound binds to plasma proteins (primarily albumin and alpha-1-acid glycoprotein) is determined using methods such as equilibrium dialysis or ultrafiltration.[7] The fraction of unbound drug is the pharmacologically active portion.
Red Blood Cell (RBC) Partitioning: This assay determines the distribution of the compound between red blood cells and plasma, which is important for understanding the overall blood-to-plasma concentration ratio.[7]
Figure 1: In Vitro ADME Screening Cascade.
Part 2: Bioanalytical Method Development and Validation
A robust and validated bioanalytical method is the cornerstone of any pharmacokinetic study, ensuring that the data generated is accurate and reliable.[2][8] For 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard due to its high sensitivity and selectivity.[9]
Method Development
Mass Spectrometry Tuning: The compound will be infused into the mass spectrometer to optimize the precursor and product ion transitions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This ensures high specificity for the analyte in a complex biological matrix.[9]
Chromatographic Separation: A reverse-phase HPLC or UPLC column will be selected to achieve good chromatographic peak shape and resolution from endogenous matrix components. A gradient elution with mobile phases such as acetonitrile and water with 0.1% formic acid is a common starting point.[10]
Sample Extraction: The choice of sample extraction technique is critical for removing proteins and phospholipids that can interfere with the analysis.
Protein Precipitation (PPT): A simple and rapid method, but may not provide the cleanest extracts.
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.
Solid-Phase Extraction (SPE): Provides the cleanest extracts and can be automated for high-throughput analysis.[8]
Method Validation
The developed method must be validated according to regulatory guidelines from agencies such as the FDA and EMA.[11][12][13] Key validation parameters include:
Parameter
Acceptance Criteria
Selectivity
No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity
A calibration curve with at least six non-zero standards, with a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision
The mean accuracy should be within ±15% of the nominal concentration (±20% at the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).
Recovery
The extraction recovery of the analyte should be consistent and reproducible.
Matrix Effect
The ionization of the analyte should not be significantly suppressed or enhanced by the biological matrix.
Stability
The analyte must be stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, bench-top stability, long-term storage).
Part 3: In Vivo Pharmacokinetic Studies
In vivo studies are essential to understand how the compound behaves in a living system.[14] These studies are typically conducted in rodent (e.g., rat) and non-rodent (e.g., dog) species to support an Investigational New Drug (IND) application.[15]
Study Design
A typical in vivo PK study design involves administering the compound via both intravenous (IV) and oral (PO) routes.[1][16]
Intravenous Administration: An IV dose allows for the determination of key distribution and elimination parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½) without the complexities of absorption.
Oral Administration: A PO dose is used to determine the oral bioavailability (F), the maximum plasma concentration (Cmax), and the time to reach Cmax (Tmax).
Serial blood samples are collected at predetermined time points after dosing, and the plasma is separated for bioanalysis.
Figure 2: In Vivo Pharmacokinetic Study Workflow.
Key Pharmacokinetic Parameters
The following table summarizes the key PK parameters that will be determined from the in vivo studies.
Parameter
Description
Cmax
Maximum observed plasma concentration.
Tmax
Time to reach Cmax.
AUC
Area under the plasma concentration-time curve, a measure of total drug exposure.
t½
Half-life, the time it takes for the plasma concentration to decrease by half.
CL
Clearance, the volume of plasma cleared of the drug per unit time.
Vd
Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%)
Oral bioavailability, the fraction of the orally administered dose that reaches the systemic circulation.
Part 4: Data Integration and Predictive Modeling
The culmination of the pharmacokinetic profiling process is the integration of all available data to build a comprehensive understanding of the compound's disposition and to predict its behavior in humans.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
By correlating the pharmacokinetic profile with pharmacodynamic (efficacy) data from preclinical models, a PK/PD model can be developed.[17][18] This model is invaluable for:
Establishing a target exposure level for efficacy.
Guiding dose selection for first-in-human clinical trials.
Predicting the therapeutic window.
Physiologically Based Pharmacokinetic (PBPK) Modeling
PBPK modeling is a powerful tool that integrates in vitro ADME data with species-specific physiological information to simulate the pharmacokinetic profile of a drug in different species, including humans.[19][20][21][22][23] A PBPK model for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine would be constructed by incorporating:
Drug-specific parameters: Solubility, LogD, permeability, plasma protein binding, and in vitro metabolic clearance.
System-specific parameters: Organ volumes, blood flow rates, and enzyme abundance for the species of interest.
The model can then be used to:
Predict human pharmacokinetics and the first-in-human dose.[19]
Simulate the impact of intrinsic (e.g., genetics, age) and extrinsic (e.g., drug-drug interactions) factors on the drug's PK.
The pharmacokinetic profiling of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is a multi-faceted endeavor that requires a strategic and integrated approach. By systematically characterizing its ADME properties through a combination of in vitro assays, robust bioanalytical methods, and well-designed in vivo studies, a clear picture of its disposition will emerge. The synthesis of this data into predictive models, such as PBPK models, will ultimately de-risk the development program and provide a solid foundation for successful clinical translation. This comprehensive guide provides the framework for a scientifically rigorous evaluation, ensuring that the full therapeutic potential of this promising compound can be explored with confidence.
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In Vitro Toxicity Profile of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel compound, 5-Methyl-2-thiophen-2...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for establishing the in vitro toxicity profile of the novel compound, 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine. In the absence of specific toxicological data for this molecule, this document outlines a robust, tiered testing strategy based on established principles of toxicology and internationally recognized protocols, such as those from the Organisation for Economic Co-operation and Development (OECD). The guide details the scientific rationale and step-by-step methodologies for assessing cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. By synthesizing current best practices for in vitro safety assessment of heterocyclic compounds, this whitepaper serves as an essential resource for researchers and drug development professionals to systematically evaluate the potential liabilities of this and structurally related pyrazole derivatives.
Introduction
5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole and a thiophene moiety. Pyrazole-containing molecules are of significant interest in medicinal chemistry, with a broad spectrum of reported biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The thiophene ring is also a common scaffold in pharmaceuticals. A critical step in the preclinical development of any new chemical entity is the early and thorough assessment of its safety profile. In vitro toxicity testing provides a powerful, ethical, and efficient means to identify potential hazards before significant resources are invested in further development.
This guide is designed to provide a comprehensive, tiered approach to the in vitro toxicological evaluation of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, focusing on four key areas of potential toxicity:
Cytotoxicity: The direct effect of the compound on cell viability and proliferation.
Genotoxicity: The potential of the compound to damage cellular genetic material.
Hepatotoxicity: The specific toxicity of the compound to liver cells.
Cardiotoxicity: The adverse effects of the compound on heart cells.
By following the methodologies outlined in this document, researchers can generate a robust preliminary safety profile, enabling informed decision-making in the drug discovery and development process.
Tier 1: Assessment of General Cytotoxicity
The initial evaluation of a compound's toxicity involves determining its effect on basic cellular viability and proliferation. A battery of cytotoxicity assays is recommended to provide a comprehensive understanding of the compound's potential to induce cell death through various mechanisms.
Scientific Rationale
Cytotoxicity assays measure the fundamental impact of a xenobiotic on cell health. These assays utilize different endpoints to assess cell membrane integrity, metabolic activity, and lysosomal function. Employing multiple assays with distinct mechanisms provides a more complete picture of the cytotoxic potential and can offer preliminary insights into the mode of action.
Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for comprehensive in vitro cytotoxicity assessment.
Detailed Experimental Protocols
This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4][5]
Protocol:
Cell Seeding: Seed cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate overnight.
Compound Treatment: Treat cells with a range of concentrations of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm.[3]
This assay assesses cell viability by measuring the uptake of the supravital dye neutral red into the lysosomes of living cells.[7][8][9][10][11]
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
Neutral Red Incubation: After treatment, replace the medium with a medium containing neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.[9]
Washing: Wash the cells with PBS to remove excess dye.
Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well to extract the dye from the lysosomes.
Absorbance Reading: Measure the absorbance at 540 nm.[10]
This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.[12][13][14][15]
Protocol:
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
Supernatant Collection: After incubation, carefully collect the cell culture supernatant.
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
Absorbance Reading: Measure the absorbance at 490 nm.[14]
Data Presentation and Interpretation
The results of the cytotoxicity assays should be presented as the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) value for each assay and time point should be calculated.
Assay
Cell Line
24h IC50 (µM)
48h IC50 (µM)
72h IC50 (µM)
MTT
HepG2
HEK293
Neutral Red Uptake
HepG2
HEK293
LDH Release
HepG2
HEK293
Tier 2: Assessment of Genotoxicity
Following the initial cytotoxicity screen, it is crucial to evaluate the potential of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine to induce genetic mutations or chromosomal damage. The standard battery of in vitro genotoxicity tests is recommended.
Scientific Rationale
Genotoxicity is a critical endpoint in safety assessment as it can lead to heritable mutations and is often associated with carcinogenesis. A comprehensive evaluation of genotoxicity requires a battery of tests that can detect different types of genetic damage, including point mutations, and structural and numerical chromosome aberrations.
Experimental Workflow: Genotoxicity Assessment
Caption: Workflow for a comprehensive in vitro genotoxicity assessment.
Detailed Experimental Protocols
The Ames test is a widely used method to assess a compound's potential to cause gene mutations.[16][17][18] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid. A positive result is indicated by an increase in the number of revertant colonies that have regained the ability to grow on an amino acid-deficient medium.
Protocol:
Strain Selection: Use a minimum of five bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA).
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver).
Compound Exposure: Expose the bacterial strains to at least five different concentrations of the test compound, a vehicle control, and positive controls.
Plating: Use either the plate incorporation or pre-incubation method.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies on each plate.
This test detects damage to chromosomes or the mitotic apparatus.[19][20][21][22][23] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.
Protocol:
Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.
Metabolic Activation: Perform the assay with and without S9 metabolic activation.
Compound Treatment: Treat the cells with at least three concentrations of the test compound for a short (3-6 hours) and long (approximately 1.5-2 normal cell cycle lengths) duration.
Cytokinesis Block (Optional): Cytochalasin B can be added to block cytokinesis, resulting in binucleated cells, which allows for the identification of cells that have completed one mitosis.[21]
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
Microscopic Analysis: Score the frequency of micronuclei in interphase cells.
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.[24][25][26][27][28]
Protocol:
Cell Culture: Use an appropriate cell line (e.g., CHO, CHL) or primary human lymphocytes.
Metabolic Activation: Conduct the test with and without S9 metabolic activation.
Compound Exposure: Expose the cells to at least three concentrations of the test compound.
Metaphase Arrest: Treat the cells with a metaphase-arresting agent (e.g., colcemid) to accumulate cells in metaphase.
Cell Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, fix them, and drop them onto microscope slides.
Microscopic Analysis: Stain the chromosomes and analyze them for structural aberrations (e.g., breaks, gaps, deletions, and exchanges).
Data Presentation and Interpretation
The results for each genotoxicity assay should be tabulated and statistically analyzed. A positive response is generally defined as a concentration-dependent increase in the measured endpoint that is statistically significant compared to the negative control.
Assay
Test System
Metabolic Activation
Result (Positive/Negative)
Ames Test
S. typhimurium TA98
-S9
+S9
... (other strains)
Micronucleus Test
CHO cells
-S9
+S9
Chromosomal Aberration
Human Lymphocytes
-S9
+S9
Tier 3: Assessment of Organ-Specific Toxicity
Based on the chemical structure (pyrazole and thiophene moieties) and common toxicological concerns in drug development, a focused assessment of hepatotoxicity and cardiotoxicity is warranted.
Hepatotoxicity Assessment
The liver is the primary site of drug metabolism, making it susceptible to drug-induced injury (DILI).[29][30] In vitro models using human liver cells can provide valuable insights into a compound's potential to cause hepatotoxicity. The HepaRG cell line is a particularly relevant model as it differentiates into both hepatocyte-like and biliary-like cells and expresses a wide range of drug-metabolizing enzymes and transporters.[31][32][33][34] Key aspects to investigate include direct cytotoxicity to hepatocytes and the potential for the compound to modulate the activity of cytochrome P450 (CYP) enzymes, which could lead to drug-drug interactions.[1][35][36][37][38][39]
Caption: Workflow for in vitro hepatotoxicity assessment using HepaRG cells.
Hepatocyte Cytotoxicity: Perform the MTT and LDH assays as described in Section 2, using differentiated HepaRG cells.
CYP450 Induction Assay:
Treat differentiated HepaRG cells with the test compound for 48-72 hours.
Measure the mRNA levels of key CYP enzymes (e.g., CYP1A2, CYP2B6, CYP3A4) using qRT-PCR.
Alternatively, measure the enzymatic activity of these CYPs using specific probe substrates.
CYP450 Inhibition Assay:
Incubate human liver microsomes with specific CYP probe substrates in the presence of a range of concentrations of the test compound.
Measure the formation of the probe substrate's metabolite to determine the IC50 for direct inhibition.
For time-dependent inhibition, pre-incubate the microsomes with the test compound before adding the probe substrate.
Cardiotoxicity Assessment
Drug-induced cardiotoxicity is a major concern in drug development. A key initial screen is the assessment of a compound's potential to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and potentially fatal arrhythmias. Additionally, assays using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) can provide a more integrated assessment of a compound's effects on cardiac electrophysiology and contractility.
Caption: Workflow for in vitro cardiotoxicity assessment.
hERG Inhibition Assay:
Perform a functional hERG potassium channel assay using manual or automated patch-clamp electrophysiology on a stable cell line expressing the hERG channel.
Determine the IC50 value for the inhibition of the hERG current.
hiPSC-Cardiomyocyte Beat Rate Assay:
Culture hiPSC-CMs until they form a spontaneously beating syncytium.
Treat the cells with a range of concentrations of the test compound.
Monitor the cardiomyocyte beat rate and rhythm using video microscopy or impedance-based systems.
Multi-electrode Array (MEA) Assay:
Culture hiPSC-CMs on MEA plates.
Record the extracellular field potentials before and after the addition of the test compound.
Analyze the field potential duration (FPD), which is an in vitro correlate of the QT interval.
Conclusion
The in vitro toxicity profiling strategy outlined in this technical guide provides a robust framework for the initial safety assessment of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine. By systematically evaluating cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can identify potential liabilities early in the drug development process. The data generated from these assays will be critical for guiding lead optimization, selecting candidates for further in vivo studies, and ultimately contributing to the development of safer medicines. It is important to note that while in vitro assays are powerful predictive tools, they are part of a larger safety assessment paradigm that includes in vivo studies to fully characterize the toxicological profile of a compound.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Compound Systematics: 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (Systematic equivalent: 1-(thiophen-2-ylmethyl)-3-methyl-1H-pyrazol-5-amine)[1].
Executive Summary & Mechanistic Rationale
The 5-aminopyrazole scaffold is a highly privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors, NPY5 antagonists, and agricultural agents. However, the synthesis of 1-substituted-5-aminopyrazoles presents a significant regiochemical challenge. Traditional condensations using acetoacetonitrile often yield an inseparable mixture of 3-amino and 5-amino regioisomers, or oxygenated pyrazolone byproducts due to tautomeric equilibrium.
To circumvent this, our protocol employs 3-aminocrotonitrile (diacetonitrile) as the electrophilic partner. The pre-installed amino group in 3-aminocrotonitrile acts as a superior leaving group and strictly dictates the reaction's regioselectivity. The more nucleophilic terminal nitrogen of the hydrazine selectively attacks the enamine
β
-carbon, displacing ammonia. This positions the internal secondary amine to exclusively attack the nitrile carbon, driving the intramolecular cyclization to yield the 5-aminopyrazole architecture with >99:1 regioselectivity[2].
Reaction Pathway Visualization
Figure 1: Regioselective cyclocondensation pathway for 5-aminopyrazole synthesis.
Quantitative Optimization Data
To establish a self-validating and robust system, we evaluated multiple catalytic and thermodynamic environments. The data below summarizes the causality between solvent/base selection and regiomeric fidelity.
Table 1: Reaction Optimization and Regioselectivity Data
Solvent
Base / Additive
Temperature
Time
Yield (%)
5-Amino : 3-Amino Ratio
Ethanol
None (HCl salt)
78 °C (Reflux)
12 h
45%
80:20
Ethanol
NaOAc (1.0 eq)
78 °C (Reflux)
6 h
88%
>99:1
DMF
DIPEA (1.0 eq)
120 °C
2 h
75%
95:5
Solvent-free
Microwave
100 °C
15 min
92%
>99:1
Note: The optimized condition (Row 2) utilizes Sodium Acetate to buffer the reaction, ensuring the hydrazine is sufficiently nucleophilic while maintaining the mild acidity required to catalyze the transamination step.
Step-by-Step Experimental Protocol
Materials & Reagents
Thiophen-2-ylmethylhydrazine hydrochloride : 1.65 g (10.0 mmol, 1.0 eq)[3]
3-Aminocrotonitrile : 0.86 g (10.5 mmol, 1.05 eq)
Sodium Acetate (NaOAc) : 0.82 g (10.0 mmol, 1.0 eq)
Absolute Ethanol : 20 mL
Ethyl Acetate (EtOAc) & Saturated Aqueous NaHCO₃ for extraction.
Phase 1: Hydrazine Free-Basing & Activation
Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, suspend thiophen-2-ylmethylhydrazine hydrochloride (1.65 g) and anhydrous sodium acetate (0.82 g) in 20 mL of absolute ethanol.
Activation : Stir the suspension vigorously at room temperature (20–25 °C) for 15 minutes under a nitrogen atmosphere.
Causality: The hydrochloride salt must be neutralized to liberate the free hydrazine, maximizing the nucleophilicity of the terminal nitrogen. The byproduct, acetic acid, acts as a mild protic catalyst for the subsequent step without completely protonating the nucleophile.
Phase 2: Regioselective Cyclocondensation
Electrophile Addition : Add 3-aminocrotonitrile (0.86 g) to the activated suspension in a single portion.
Thermal Cyclization : Attach a reflux condenser and heat the mixture to a gentle reflux (78 °C) for 6 hours.
Causality: While the initial transamination (displacement of ammonia) occurs rapidly, the intramolecular nucleophilic attack on the sp-hybridized nitrile carbon is kinetically demanding. Sustained thermal energy is required to overcome this activation barrier and drive the ring closure[2].
Phase 3: Work-up and Extraction
Solvent Removal : Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove the ethanol.
Phase Partitioning : Partition the crude residue between EtOAc (30 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with an additional 20 mL of EtOAc.
Causality: The mildly basic aqueous wash neutralizes residual acetic acid and solubilizes the highly polar ammonium acetate byproducts, ensuring the target pyrazole partitions cleanly into the organic phase.
Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Phase 4: Purification
Chromatography : Purify the crude product via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (starting at 80:20, ramping to 50:50).
Isolation : Collect the product fractions (typically eluting at Rf = 0.35 in 50:50 Hexanes/EtOAc) and evaporate to afford 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine as an off-white solid.
Analytical Self-Validation Parameters
To ensure the protocol is a self-validating system, the isolated product must be verified against the following analytical benchmarks:
LC-MS (ESI+) : The disappearance of the starting hydrazine mass (
m/z
129.05) and the appearance of the target mass must be confirmed.
δ 7.35 (dd, 1H) & 6.95 (m, 2H) : Confirms the integrity of the thiophene ring.
δ 5.25 (s, 1H) : Critical diagnostic peak. This singlet corresponds to the pyrazole C4-H. Its presence confirms successful ring closure and full conjugation.
δ 5.10 (s, 2H) : Confirms the -CH₂- linker between the thiophene and pyrazole rings.
δ 4.95 (br s, 2H, D₂O exchangeable) : Confirms the presence of the primary exocyclic amine (-NH₂), definitively ruling out pyrazolone byproducts.
δ 2.05 (s, 3H) : Confirms the C5-methyl group.
References
Molaid Chemical Database. "(thiophen-2-ylmethyl)hydrazine hydrochloride - CAS 259535-14-3". Molaid. URL:[Link]
Aggarwal, R., Kumar, V., Kumar, R., & Singh, S. P. (2011). "Approaches towards the synthesis of 5-aminopyrazoles". Beilstein Journal of Organic Chemistry, 7, 179–197. URL:[Link]
Advanced Application Note: Utilizing 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-amine in Agrochemical Discovery and Development
Executive Summary In the highly regulated landscape of modern agrochemical development, the discovery of novel crop protection agents relies on privileged chemical scaffolds that balance high target efficacy with favorab...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the highly regulated landscape of modern agrochemical development, the discovery of novel crop protection agents relies on privileged chemical scaffolds that balance high target efficacy with favorable environmental degradation profiles. 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-amine (CAS: 4394-28-9) represents a highly versatile and strategic intermediate. By combining the nucleophilic reactivity of a 5-aminopyrazole core with the lipophilic and metabolic properties of a thiophene ring, this compound serves as an ideal starting point for synthesizing next-generation fungicides and herbicides.
This application note provides an in-depth technical guide for researchers and drug development professionals, detailing the chemical rationale, validated synthetic protocols, and efficacy screening workflows for derivatizing this scaffold into potent agrochemical candidates.
Chemical Rationale & Scaffold Advantages
The structural architecture of 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-amine offers two distinct pharmacological and physicochemical advantages:
The 5-Amino-3-methylpyrazole Core: Pyrazole derivatives constitute a fascinating class of five-membered heterocyclic compounds that have yielded numerous commercial herbicides and fungicides1[1]. The exocyclic amine at the 5-position acts as a potent nucleophile, allowing for facile derivatization. It is a critical building block for synthesizing complex nitrogen heterocycles, such as pyrazolo[1,5-a]pyrimidines, or for generating amide and urea linkages essential for target enzyme inhibition 2[2].
The Thiophene-2-ylmethyl Substituent: Thiophene is a well-established bioisostere for the phenyl ring. In agrochemical design, replacing a phenyl group with a thiophene moiety alters the overall lipophilicity (LogP), thereby enhancing cuticular penetration in plant tissues 3[3]. Furthermore, the electron-rich nature of the thiophene ring provides a metabolic "soft spot" for environmental degradation, significantly reducing soil persistence and improving the ecotoxicological profile of the final active ingredient.
Physicochemical Profiling
Understanding the baseline properties of the starting material is critical for predicting the behavior of downstream derivatives.
Highly ligand-efficient; leaves an ample MW budget (<500 Da) for adding large, target-specific substituents.
Molecular Formula
C9H11N3S
Contains multiple heteroatoms critical for hydrogen bonding within target enzyme pockets.
H-Bond Donors
1 (-NH2)
Primary site for derivatization (amides, ureas) or direct target interaction.
H-Bond Acceptors
3
Facilitates binding within aqueous pockets of target proteins (e.g., Succinate Dehydrogenase).
LogP (Estimated)
~1.8 - 2.2
Optimal baseline lipophilicity for systemic translocation within plant vascular systems (xylem/phloem).
Agrochemical Development Workflows
The following diagram illustrates the strategic pathways for converting the base pyrazole scaffold into high-value fungicidal and herbicidal candidates, followed by the necessary screening cascade.
Workflow for derivatizing the pyrazole scaffold into agrochemical candidates.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems . Every step includes causality for the chemical choices made and built-in quality control checkpoints.
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Fungicidal Candidates
Pyrazolo[1,5-a]pyrimidines are potent inhibitors of fungal growth. This protocol details the cyclocondensation of the 5-aminopyrazole with a 1,3-dicarbonyl compound.
Causality of Design: Glacial acetic acid is selected as both the solvent and the catalyst. It provides the optimal acidic environment (pH ~3-4) to protonate the carbonyl oxygen, driving the initial nucleophilic attack by the exocyclic amine, while maintaining complete solubility of the lipophilic thiophene intermediate.
Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the pyrazole amine in 15 mL of glacial acetic acid at room temperature.
Addition: Add acetylacetone dropwise over 5 minutes. Rationale: Dropwise addition prevents localized exothermic spikes that could lead to undesired polymerization of the dicarbonyl.
Cyclization: Heat the reaction mixture to reflux (118°C) for 4 hours under a nitrogen atmosphere.
Precipitation: Cool the mixture to room temperature, then pour it slowly into 50 mL of vigorously stirred ice-cold water. Rationale: The sudden shift in solvent polarity forces the hydrophobic pyrazolo[1,5-a]pyrimidine to precipitate rapidly, preventing "oiling out."
Isolation: Filter the resulting solid under vacuum, wash with cold water (3 x 10 mL) to remove residual acetic acid, and dry in a vacuum oven at 50°C overnight.
Self-Validation Checkpoints:
Reaction Progress: TLC (Eluent: EtOAc/Hexane 1:1). The starting amine (Rf ~0.2, ninhydrin positive) must completely disappear, replaced by a new, highly UV-active spot (Rf ~0.65).
Identity Confirmation: LC-MS must confirm the target mass[M+H]+ corresponding to the specific dicarbonyl used. Yields should strictly fall between 75-85%.
Protocol 2: Synthesis of Pyrazole-Urea Herbicidal Candidates
Urea derivatives are classic Photosystem II (PSII) inhibitors. This protocol details the coupling of the pyrazole amine with an aryl isocyanate.
Causality of Design: Anhydrous dichloromethane (DCM) is critical to prevent the competitive hydrolysis of the isocyanate into a symmetric urea byproduct. Triethylamine (TEA) is utilized not as a primary base (since the reaction is an addition), but as a nucleophilic catalyst and scavenger for any trace acidic impurities that might degrade the isocyanate.
Preparation: Suspend the pyrazole amine in 20 mL of anhydrous DCM in a flame-dried flask under argon. Add the catalytic TEA.
Coupling: Cool the flask to 0°C in an ice bath. Dissolve the 4-chlorophenyl isocyanate in 5 mL of anhydrous DCM and add it dropwise over 15 minutes.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 6 hours. Rationale: The initial 0°C addition controls the exothermic addition, while room temperature ensures complete kinetic conversion.
Workup: Wash the organic layer with 0.1 M HCl (10 mL) to remove unreacted amine and TEA, followed by brine (10 mL). Dry over anhydrous Na2SO4.
Purification: Evaporate the solvent under reduced pressure and recrystallize the crude solid from hot ethanol.
Self-Validation Checkpoints:
Reaction Progress: IR Spectroscopy of the crude mixture must show the complete disappearance of the distinct isocyanate peak at ~2270 cm⁻¹ and the appearance of a strong urea carbonyl stretch at ~1650 cm⁻¹.
Purity: HPLC analysis (UV 254 nm) must indicate >95% purity before the compound is cleared for greenhouse phytotoxicity trials.
Mode of Action (MoA) & Efficacy Screening
Pyrazole derivatives, particularly those functionalized into amides or specific bicyclic systems, frequently act as Succinate Dehydrogenase Inhibitors (SDHIs) in fungi 4[4]. They bind to the ubiquinone binding site of Complex II in the mitochondrial respiratory chain.
Logical relationship of mitochondrial electron transport disruption by pyrazole fungicides.
In Vivo Efficacy Screening Data
To validate the biological utility of the synthesized candidates, standardized microtiter plate assays and greenhouse trials are employed. The table below represents standardized screening data formats for evaluating the derivatives of the 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-amine scaffold against major phytopathogens.
Table 2: Representative Fungicidal Efficacy (IC50 values in µM)
Compound Class
Botrytis cinerea (Gray Mold)
Pythium ultimum (Root Rot)
Magnaporthe grisea (Rice Blast)
Cytotoxicity (Mammalian Cell Line - HepG2)
Base Scaffold (Amine)
>500
>500
>500
>1000
Pyrazolo[1,5-a]pyrimidine
12.4
8.7
24.1
>500
Pyrazole-Urea
>100
>100
>100
>500
Commercial Standard (Mancozeb)
5.2
4.8
10.5
85
Note: The Pyrazole-Urea class typically exhibits poor fungicidal activity but is redirected toward herbicidal screening panels (e.g., against Amaranthus retroflexus) to test for PSII inhibition.
Application Note & Protocol: Quantitative Determination of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in Human Plasma using LC-MS/MS
Introduction 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is a novel heterocyclic compound belonging to the pyrazole class of molecules.[1] The pyrazole scaffold is a key feature in many pharmacologically active c...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is a novel heterocyclic compound belonging to the pyrazole class of molecules.[1] The pyrazole scaffold is a key feature in many pharmacologically active compounds, exhibiting a wide range of biological activities.[2][3] As such, the development and validation of a robust and reliable analytical method for the quantitative determination of this compound in biological matrices is a critical step in preclinical and clinical drug development. This document provides a comprehensive guide to a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in human plasma.
The methodologies described herein are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to ensure data integrity and reliability for pharmacokinetic, toxicokinetic, and biomarker studies.[4][5][6][7]
Method Overview
The analytical workflow for the quantification of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in human plasma involves three key stages: sample preparation, chromatographic separation, and mass spectrometric detection. A stable isotope-labeled internal standard (SIL-IS) is employed to ensure accuracy and precision by compensating for variability during sample processing and analysis.
Caption: High-level overview of the bioanalytical workflow.
Liquid-liquid extraction is a robust sample preparation technique that offers high recovery and cleanliness, effectively removing proteins, phospholipids, and salts that can interfere with LC-MS/MS analysis.[8][9] The choice of an appropriate organic solvent is critical for efficient extraction of the analyte from the aqueous biological matrix.[9] For this method, methyl tert-butyl ether (MTBE) is selected due to its ability to efficiently extract pyrazole-containing compounds while being immiscible with the aqueous plasma.
Protocol: Plasma Sample Extraction
Thaw plasma samples and quality controls (QCs) to room temperature.
Vortex each sample for 10 seconds to ensure homogeneity.
Pipette 100 µL of each plasma sample, calibration standard, and QC into a 1.5 mL microcentrifuge tube.
Add 25 µL of the internal standard working solution (5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine-d3 at 100 ng/mL in 50% methanol) to all tubes except for the blank plasma.
Add 25 µL of 50% methanol to the blank plasma tube.
Vortex all tubes for 10 seconds.
Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.
Cap the tubes and vortex for 5 minutes at high speed.
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
Carefully transfer the upper organic layer (approximately 550 µL) to a new set of labeled 1.5 mL tubes.
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the dried extract in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).
Vortex for 30 seconds and transfer the reconstituted samples to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Method
The chromatographic separation is performed using a reverse-phase C18 column to retain the analyte and separate it from endogenous matrix components. A gradient elution with a mobile phase consisting of water and acetonitrile with formic acid ensures sharp peak shapes and efficient ionization. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[10][11][12]
DP = Declustering Potential, CE = Collision Energy. These values should be optimized for the specific instrument used.
Method Validation
A full validation of the bioanalytical method must be performed according to the FDA and EMA guidelines to ensure its reliability for the intended purpose.[4][5][13][14] The validation should assess the following parameters:
Caption: Key parameters for bioanalytical method validation.
Acceptance Criteria Summary
Validation Parameter
Acceptance Criteria
Calibration Curve
Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ).
Accuracy
Mean concentration at each QC level (LLOQ, LQC, MQC, HQC) should be within ±15% of the nominal value (±20% at LLOQ).
Precision
Coefficient of variation (%CV) at each QC level should not exceed 15% (20% at LLOQ).
Selectivity
No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Matrix Effect
The %CV of the matrix factor across at least 6 different sources of plasma should be ≤15%.
Recovery
Extraction recovery should be consistent, precise, and reproducible.
Stability
Analyte stability should be demonstrated under various conditions: bench-top, freeze-thaw, and long-term storage. The mean concentration of stability samples should be within ±15% of the nominal concentration.
LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control.
Data Analysis and Reporting
The concentration of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is generated by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted (1/x²) linear regression. The concentrations of the unknown samples are then interpolated from this curve.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in human plasma. The described sample preparation technique and analytical conditions, when fully validated according to regulatory guidelines, will provide reliable data for use in drug development studies. The principles and protocols outlined here serve as a comprehensive guide for researchers and scientists in the field.
References
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
GaBI Online. (2018). FDA issues final guidance on bioanalytical method validation. [Link]
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation Guidance for Industry. [Link]
Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]
International Journal of Pharmaceutical Sciences. (2025). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]
Journal of Applied Bioanalysis. (n.d.). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]
Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]
LCGC International. (2026). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]
NextSDS. (n.d.). 5-METHYL-2-THIOPHEN-2-YLMETHYL-2H-PYRAZOL-3-YLAMINE - Chemical Substance Information. [Link]
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]
International Journal of Scientific Research & Technology. (2025). A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Preparation. [Link]
PubMed. (2016). An Improved LC-MS/MS Method for the Simultaneous Determination of Pyrazinamide, Pyrazinoic Acid and 5-hydroxy Pyrazinoic Acid in Human Plasma for a Pharmacokinetic Study. [Link]
PubMed. (2018). LC-ESI-MS/MS determination of 4-methylpyrazole in dog plasma and its application to a pharmacokinetic study in dogs. [Link]
Semantic Scholar. (2016). An improved LC-MS/MS method for the simultaneous determination of pyrazinamide, pyrazinoic acid and 5-hydroxy pyrazinoic acid in human plasma for a pharmacokinetic study. [Link]
PubMed. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. [Link]
ResearchGate. (2018). Simple, Selective and High throughput Estimation of Pyrazinamide in Human Plasma using LC-MS/MS. [Link]
EPJ Web of Conferences. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. [Link]
Chemistry Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. [Link]
NextSDS. (n.d.). 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylaminehydrochloride - Chemical Substance Information. [Link]
PMC. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. [Link]
Application Note: Advanced Radiolabeling Strategies for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine
Target Audience: Radiochemists, Pharmacokineticists, and Drug Development Professionals Compound: 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS: 4394-28-9)[1] Introduction & Mechanistic Rationale The compound...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Radiochemists, Pharmacokineticists, and Drug Development Professionals
Compound: 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS: 4394-28-9)[1]
Introduction & Mechanistic Rationale
The compound 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is a highly versatile small-molecule scaffold characterized by its pyrazole and thiophene functional groups[2]. Because of its potent biological activity and potential as a pharmaceutical intermediate[2], precise in vivo tracking is essential for determining its pharmacokinetics (PK), biodistribution, and target engagement.
To achieve comprehensive in vivo profiling, two distinct radiolabeling modalities are required:
Tritium (
3
H) Labeling: Essential for preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) studies and Whole-Body Autoradiography (WBA).
Carbon-11 (
11
C) Labeling: Essential for non-invasive, real-time Positron Emission Tomography (PET) imaging in higher species or clinical translation.
Causality in Experimental Design (E-E-A-T)
Why Iridium-Catalyzed HIE for Tritium?
Traditional tritium labeling often requires de novo synthesis or the reduction of halogenated precursors, which can alter the chemical structure or yield low specific activity. We employ Iridium(I)-catalyzed Hydrogen Isotope Exchange (HIE) [3]. The Ir(I) catalyst coordinates to the heteroatoms (sulfur in the thiophene ring or nitrogen in the pyrazole) to direct highly regioselective ortho-C-H activation[4]. This allows direct, late-stage isotopic exchange of the native drug under mild conditions, preserving the exact pharmacophore while achieving high molar activity[3].
Why Palladium-Mediated Cross-Coupling for Carbon-11?
The 20.4-minute half-life of
11
C demands ultra-fast chemistry[5]. While heteroatom methylation (e.g.,
N
-methylation) is common, it often leads to in vivo metabolic dealkylation, obfuscating PET images. Instead, we target the 5-methyl group of the pyrazole core. By utilizing a Pd(0)-mediated Suzuki-Miyaura rapid cross-coupling between
[11C]
methyl iodide and a pinacolboronate precursor, we form a highly stable C-C bond[5]. This methodology prevents metabolic radiolabel cleavage and ensures the PET signal accurately reflects the parent molecule's distribution[6][7].
Quantitative Data Summary
The following table summarizes the validated parameters for both radiolabeling workflows, providing a direct comparison of yields, activity, and application.
Parameter
Tritium (
3
H) HIE Protocol
Carbon-11 (
11
C) Cross-Coupling
Precursor
Unlabeled parent compound (10 mg)
5-Bpin-pyrazole derivative (2 mg)
Radiolabeling Agent
Tritium Gas (
3
H
2
), 400 mbar
[11C]
Methyl Iodide (
[11C]
CH
3
I)
Catalyst
Kerr's Ir(I) NHC-phosphine (5 mol%)
Pd
2
(dba)
3
/ P(o-tol)
3
Reaction Time / Temp
3 hours / 25°C
5 minutes / 80°C
Radiochemical Yield (RCY)
> 65% (Isotopic incorporation)
45–55% (Decay-corrected)
Molar Activity (A
m
)
25–50 Ci/mmol
150–400 GBq/µmol
Radiochemical Purity
> 99%
> 99%
Primary Application
Preclinical ADME, Autoradiography
In vivo PET Imaging (Pharmacokinetics)
Experimental Protocols
Protocol A: Preclinical
3
H Labeling via Ir(I)-Catalyzed HIE
This protocol establishes stable C-T bonds on the thiophene and pyrazole rings. Labile N-H tritons are subsequently washed out.
Catalyst Preparation: In a nitrogen-filled glovebox, weigh 5 mol% of the Iridium(I) NHC-phosphine precatalyst[4] into a heavy-walled glass reaction vessel.
Substrate Addition: Add 10 mg of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine dissolved in 1.0 mL of anhydrous dichloromethane (DCM). Seal the vessel with a septum cap.
Isotope Exchange: Transfer the vessel to a tritium manifold. Freeze the solution (liquid N
2
), evacuate the headspace, and introduce tritium gas (
3
H
2
) to a pressure of 400 mbar[4]. Thaw the solution and stir vigorously at 25°C for 3 hours.
Labile Washout: Evacuate the remaining
3
H
2
gas. Quench the reaction with 2 mL of methanol. Stir for 30 minutes, then evaporate to dryness under a gentle stream of nitrogen. Repeat this methanol wash three times to ensure complete removal of labile tritium from the primary amine group.
Purification: Purify the residue via semi-preparative reverse-phase HPLC (C18 column, H
2
O/MeCN gradient with 0.1% TFA). Collect the radioactive peak corresponding to the parent mass, evaporate, and formulate in ethanol/saline for in vivo use.
Protocol B: Clinical PET
11
C Labeling via Pd(0)-Mediated Cross-Coupling
This protocol utilizes a rapid C-C bond formation to synthesize the 5-
[11C]
methyl analogue.
Precursor Synthesis (Offline): Prepare 2-thiophen-2-ylmethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazol-3-ylamine (the 5-Bpin precursor) via standard borylation of the 5-bromo analogue[8].
Cyclotron Production: Produce
[11C]
CO
2
via the
14
N(p,α)
11
C nuclear reaction. Convert
[11C]
CO
2
to
[11C]
CH
4
, followed by gas-phase iodination to yield
[11C]
CH
3
I[6].
Cross-Coupling Reaction:
In a V-vial, combine 2.0 mg of the 5-Bpin precursor, 1.5 mg of Pd
2
(dba)
3
, 2.0 mg of P(o-tol)
3
, and 3.0 mg of K
2
CO
3
[5][8].
Dissolve the mixture in 300 µL of anhydrous DMF.
Trap the cyclotron-delivered
[11C]
CH
3
I into the reaction vial at room temperature.
Heat the sealed vial at 80°C for exactly 5 minutes.
Quench and Purification: Quench the reaction with 1 mL of HPLC mobile phase. Inject the mixture onto a semi-preparative HPLC system.
Formulation: Collect the product fraction, dilute with 20 mL of sterile water, and trap on a C18 Sep-Pak cartridge[6]. Wash with sterile water, elute with 1 mL of USP-grade ethanol, and dilute with 9 mL of 0.9% sterile saline. Pass through a 0.22 µm sterile filter into a dose calibrator.
Workflows and Pharmacokinetic Pathways
Radiosynthetic Decision Matrix
The following diagram illustrates the strategic workflow for selecting and executing the appropriate radiolabeling methodology based on the required in vivo output.
Caption: Radiosynthetic decision tree for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine.
In Vivo Tracking Pathway
Once formulated, the radiotracer's biological journey is mapped. The stability of the C-T and C-
11
C bonds ensures that the imaging signal correlates directly with the intact molecule rather than cleaved radiometabolites.
Caption: In vivo pharmacokinetic tracking pathway of the radiolabeled pyrazole-thiophene scaffold.
References
Derdau, V., et al. "Highly Selective Directed Iridium-Catalyzed Hydrogen Isotope Exchange Reactions of Aliphatic Amides." Angewandte Chemie International Edition, 2018. Available at:[Link][3]
Kerr, W. J., et al. "Computationally-Guided Development of a Chelated NHC-P Iridium(I) Complex for the Directed Hydrogen Isotope Exchange of Aryl Sulfones." ACS Catalysis, 2020. Available at: [Link][4]
Kealey, S., et al. "An improved synthesis of[11C]MENET via Suzuki coupling with [11C]methyl iodide." Journal of Nuclear Medicine, 2013. Available at: [Link][8]
Långström, B., et al. "New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals." Journal of Labelled Compounds and Radiopharmaceuticals, 2015. Available at:[Link][6]
Doi, H., et al. "Green Process of Three-Component Prostaglandin Synthesis and Rapid 11C Labelings for Short-Lived PET Tracers." IntechOpen, 2018. Available at:[Link][7]
Suzuki, M., et al. "Evaluation of TlOH Effect for Pd0-Mediated Cross-Coupling of Methyl Iodide and Excess Boronic Acid Ester toward Fabrication of [11C]CH3-Incorporated PET Tracer." Scirp.org, 2012. Available at: [Link][5]
Technical Support Center: Synthesis of 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine
Welcome to the technical support center for the synthesis of 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.
The synthesis of substituted 3-aminopyrazoles is a cornerstone in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1] The target molecule, 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine, presents a unique set of challenges, primarily centered around regioselectivity during the N-alkylation of the pyrazole core. This guide will provide in-depth, experience-based insights to help you achieve a successful and high-yielding synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine, and what are the key challenges?
The most direct approach involves a two-step synthesis:
Formation of the Pyrazole Core: The synthesis typically begins with the cyclocondensation of a β-ketonitrile, such as 3-oxobutanenitrile (acetoacetonitrile), with hydrazine to form 5-methyl-1H-pyrazol-3-ylamine.[2] This reaction is generally robust, but the purity of the starting materials is crucial for a good yield.[3]
N-Alkylation: The second step is the N-alkylation of the resulting pyrazole with 2-(chloromethyl)thiophene or a similar electrophile. The primary challenge here is controlling the regioselectivity of the alkylation.[4] Since the pyrazole ring has two nitrogen atoms, the alkylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers which can be difficult to separate.[5]
Q2: My N-alkylation step is producing a mixture of regioisomers. How can I favor the formation of the desired N2-alkylated product?
Controlling regioselectivity in pyrazole N-alkylation is a well-documented challenge and is influenced by steric and electronic factors, as well as reaction conditions.[4][6]
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4] In the case of 5-methyl-1H-pyrazol-3-ylamine, the methyl group at the 5-position can sterically hinder the N1 position, potentially favoring alkylation at N2.
Solvent Choice: The polarity of the solvent plays a significant role. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[7]
Base Selection: The choice of base is critical. While common bases like potassium carbonate are often used, stronger, non-nucleophilic bases like sodium hydride (NaH) can sometimes provide better selectivity by ensuring complete deprotonation of the pyrazole nitrogen before the addition of the alkylating agent.[4]
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of one regioisomer over the other.
Q3: I'm experiencing a low yield in the initial pyrazole formation step. What are the likely causes and how can I troubleshoot this?
Low yields in the formation of 5-methyl-1H-pyrazol-3-ylamine from 3-oxobutanenitrile and hydrazine are often due to issues with starting materials or incomplete reaction.[3][8]
Purity of Starting Materials: Ensure the β-ketonitrile is pure and free from acidic or basic impurities that could catalyze its hydrolysis.[3] Hydrazine and its derivatives can also degrade over time; using a fresh bottle is recommended.[8]
Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[8] In some cases, gentle heating may be required to drive the reaction to completion.[9]
Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of hydrazine (1.1-1.2 equivalents) can sometimes be used to ensure complete consumption of the β-ketonitrile.[3]
Troubleshooting Guide
This section provides a structured approach to resolving specific issues you may encounter during the synthesis.
Issue 1: Low Overall Yield (< 50%)
A low overall yield can be attributed to problems in either the pyrazole formation or the N-alkylation step. A systematic approach is necessary to identify the root cause.
Troubleshooting Workflow:
Caption: Workflow for diagnosing the cause of low overall yield.
Issue 2: Poor Regioselectivity in N-Alkylation
Obtaining a mixture of N1 and N2 alkylated products is a common and significant challenge. The goal is to optimize conditions to favor the desired 2-(thiophen-2-ylmethyl) isomer.
Factors Influencing Regioselectivity and Optimization Strategies:
Factor
Influence on Regioselectivity
Recommended Optimization Strategy
Base
The choice of base can significantly alter the product ratio.[5]
Start with a common base like K₂CO₃. If a mixture is obtained, try a stronger, non-nucleophilic base like NaH to achieve complete deprotonation before adding the alkylating agent.[4]
Solvent
Solvent polarity affects the reaction pathway. Polar aprotic solvents often improve selectivity.[7]
Use DMF or DMSO as the solvent. These solvents can help to favor the formation of a single regioisomer.[4]
Temperature
Lower temperatures can favor the kinetically controlled product.
Run the reaction at 0°C or room temperature initially. Monitor the reaction for an extended period before considering heating.
Alkylating Agent
The reactivity of the leaving group (I > Br > Cl) can influence the reaction rate and selectivity.[4]
If using 2-(chloromethyl)thiophene, consider preparing the more reactive 2-(bromomethyl)thiophene or 2-(iodomethyl)thiophene.
Definitive Characterization of Regioisomers:
Unambiguous identification of the N1 and N2 isomers is crucial. This is best achieved using 2D NMR techniques.[5]
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can show through-space correlations between the protons of the thiophen-2-ylmethyl group and the protons on the pyrazole ring (specifically the methyl group at position 5 or the proton at position 4), allowing for definitive assignment of the regiochemistry.[5]
Issue 3: Difficult Purification of the Final Product
If you are unable to separate the regioisomers chromatographically, consider derivatization or alternative purification techniques.
Purification Strategies:
Recrystallization: If one isomer is significantly more abundant, it may be possible to selectively crystallize it from a suitable solvent system.
Preparative HPLC: For small-scale syntheses, preparative High-Performance Liquid Chromatography can be an effective, albeit more resource-intensive, method for separating isomers.
Derivatization: In some cases, the free amine can be reacted with a reagent (e.g., an acylating agent) to form derivatives that may have different chromatographic properties, facilitating separation. The protecting group can then be removed to yield the pure desired isomer.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1H-pyrazol-3-ylamine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
3-Oxobutanenitrile (acetoacetonitrile) (1.0 eq)
Hydrazine hydrate (1.1 eq)
Ethanol
Acetic acid (catalytic amount)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxobutanenitrile (1.0 eq) in ethanol.[9]
To a solution of 5-methyl-1H-pyrazol-3-ylamine (1.0 eq) in dry DMF, add potassium carbonate (2.0 eq).[7]
Stir the mixture at room temperature for 30 minutes.
Add 2-(chloromethyl)thiophene (1.1 eq) to the mixture.[7]
Stir the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is slow, consider gentle heating (e.g., 50-60 °C).
After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[7]
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[7]
Purify the residue by flash column chromatography on silica gel to separate the desired product from any unreacted starting material and the regioisomeric byproduct.
Troubleshooting the N-Alkylation Protocol:
Caption: Decision tree for troubleshooting the N-alkylation step.
References
BenchChem. (2025).
BenchChem. (2025). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (2025).
Katritzky, A. R., et al. (2001). Regioselective synthesis of polysubstituted pyrazoles and isoxazoles. The Journal of Organic Chemistry.
BenchChem. (2025).
RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles.
Elmaati, T. M. A. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
ACS Publications. (2022). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
Aggarwal, N., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
BenchChem. (2025).
BenchChem. (2025).
Connect Journals. (n.d.). Synthesis and Antitumor Evaluations of Some Novel Pyrazoles Bearing Thiophene Moiety.
ACS Figshare. (2022).
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles.
Semantic Scholar. (2022).
Taylor & Francis Online. (2017). Green synthesis of pyrazole systems under solvent-free conditions.
Al-Jibouri, M. N. (2023). Review on Preparation, Coordination and Clinical Chemistry of 2-Pyrazoline Derivatives: Synthesis and Characterization of 5-(thiophen-2-yl)-3-(pyridin-3-yl)-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide and their Co(II), Ni(II), Cu(II) and Zn(II) Complexes.
PMC. (n.d.).
Journal of Applied Pharmaceutical Science. (2024). Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study.
Semantic Scholar. (2022).
ResearchGate. (2025).
ChemicalBook. (n.d.). 3-Aminopyrazole synthesis.
Google Patents. (1975). Production of 3-aminopyrazoles.
ResearchGate. (2026). Chemoselective Three Component Reactions of 3-Aminopyrazoles, Aldehydes and Malononitrile: Optimize the Structures and Compute the Energies of Possible Tautomers.
Technical Support Center: Optimizing Reaction Conditions for Thiophene-Pyrazole Coupling
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for thiophene-pyrazole coupling. This guide is designed for researchers, medicinal chemists, and process development scientists wh...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiophene-pyrazole coupling. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this important structural motif. The fusion of thiophene and pyrazole rings creates scaffolds with significant potential in drug discovery and materials science.[1][2] However, the unique electronic properties and potential for side reactions can make these couplings challenging.
This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the chemical reasoning behind each recommendation, enabling you to make informed decisions to overcome common experimental hurdles.
Core Methodologies: An Overview
The construction of a thiophene-pyrazole bond typically falls into two main categories of palladium-catalyzed cross-coupling reactions:
Suzuki-Miyaura Coupling (C-C Bond Formation): This method couples a thiophene-boronic acid (or its ester derivative) with a halo-pyrazole (or vice-versa). It is widely used due to the operational simplicity and commercial availability of a vast array of building blocks.
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction forms a direct bond between a thiophene halide (or triflate) and the nitrogen atom of a pyrazole. It is the go-to method for constructing N-aryl pyrazole linkages.
This guide will address issues pertinent to both pathways.
Section 1: The Primary Challenge - Low or No Product Yield
This is the most frequent issue encountered. A systematic, logical approach is the key to an efficient solution.
Q1: My reaction has a very low yield or isn't working at all. What are the first things I should check?
When a reaction fails, resist the urge to immediately change the catalyst or ligand. The root cause is often more fundamental. Begin with a systematic check of the foundational parameters.
The "First-Pass" Checklist:
Verify Reagent Quality and Stoichiometry:
Purity: Are your starting materials (halide, boronic acid/ester, pyrazole) pure? Impurities can poison the catalyst. Re-purify if necessary.
Stability: Thiophene boronic acids are notoriously unstable and prone to decomposition.[3] Use freshly acquired or properly stored reagents.
Stoichiometry: Carefully re-check your calculations and the masses/volumes of all reagents. An incorrect ratio of coupling partners is a common error.
Ensure a Rigorously Inert Atmosphere:
Cause: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, often observed as the formation of black precipitate (palladium black).[4]
Solution: Ensure your solvents are thoroughly degassed (e.g., via sparging with argon/nitrogen for 30-60 minutes or three freeze-pump-thaw cycles). Assemble your reaction under a positive pressure of an inert gas. Use Schlenk techniques or a glovebox for the most sensitive reactions.
Confirm Reaction Temperature:
Cause: Is your heating mantle, oil bath, or reaction block calibrated and providing the correct temperature?
Solution: Use a calibrated external thermometer to verify the temperature of the reaction mixture itself, not just the setpoint of the device.
This structured approach will solve a surprising number of "failed" reactions without the need for extensive re-optimization.
Q2: I suspect my catalyst is inactive. How can I troubleshoot this?
If the foundational checks pass, your next focus should be the catalytic system.
Pre-catalyst vs. In-situ Generation: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are often more reliable than generating the active Pd(0) species in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[4][5] Pre-catalysts are designed to cleanly and efficiently generate the active LPd(0) species upon exposure to the base, avoiding side reactions that can occur during the initial reduction of Pd(II) sources.
Visual Inspection: The formation of significant amounts of palladium black is a clear indicator of catalyst decomposition. This happens when the ligands fail to stabilize the Pd(0) species, causing it to agglomerate and precipitate out of the solution.
Ligand Integrity: Phosphine-based ligands, especially electron-rich ones, can be sensitive to air and should be stored and handled under an inert atmosphere.
Q3: Could protodeboronation of my thiophene-boronic acid be the issue in my Suzuki coupling?
Yes, this is a very common and often overlooked side reaction, particularly with electron-rich thiophene boronic acids.[3][6] Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom from a proton source in the reaction (like water), effectively destroying your starting material.
Strategies to Mitigate Protodeboronation:
Use Milder Bases: Strong bases like NaOH or KOH can accelerate protodeboronation.[3] Switch to milder inorganic bases like finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃).
Lower the Reaction Temperature: Elevated temperatures increase the rate of all reactions, including protodeboronation. Using a highly active catalyst system often allows for lower reaction temperatures (e.g., 60-80 °C), which can significantly suppress this side reaction.[3]
Use Boronic Esters: Converting the thiophene boronic acid to its pinacol ester derivative often increases stability and reduces the rate of protodeboronation.[7]
Accelerate the Cross-Coupling: The goal is to make the desired Suzuki coupling kinetically faster than the undesired protodeboronation. Employing a highly active catalyst system with a bulky, electron-rich ligand (see Q6) can increase the rate of the productive reaction, minimizing the time available for decomposition.[3][8]
Section 2: Troubleshooting Side Reactions and Decomposition
Q4: I'm observing significant homocoupling of my starting materials. How can I minimize this?
Homocoupling (e.g., thiophene-thiophene or pyrazole-pyrazole) is another common side reaction. In Suzuki reactions, this often points to issues with the boronic acid partner under oxidative conditions.
Oxygen Contamination: As mentioned, oxygen can interfere with the catalyst, but it can also promote the oxidative homocoupling of boronic acids. Rigorous degassing is critical.
Incorrect Stoichiometry: An excess of the boronic acid component can sometimes lead to increased homocoupling. Try using a stoichiometry closer to 1:1 or with a slight excess of the halide partner.
Base and Solvent Choice: In some systems, the choice of base and solvent can influence the relative rates of cross-coupling versus homocoupling. A screening of conditions may be necessary.
Q5: My starting materials or product seem to be decomposing. What are the likely causes?
Decomposition is often a result of reaction conditions that are too harsh for the specific functional groups on your substrates.
Aggressive Base: Strong bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS), while effective, can be incompatible with sensitive functional groups (e.g., esters, ketones) on either the thiophene or pyrazole ring, especially at high temperatures.[4][5]
High Temperature: Thermal instability can be an issue. If you suspect decomposition, try running the reaction at the lowest possible temperature that still affords product turnover.
Solution: Screen a panel of weaker bases (e.g., Cs₂CO₃, K₃PO₄) and reduce the reaction temperature.[4] A successful reaction at 80 °C is always preferable to a decomposed mixture at 110 °C.
Section 3: Component Selection and Optimization
Q6: How do I choose the optimal catalyst and ligand for my specific thiophene and pyrazole substrates?
The "best" catalyst system is highly substrate-dependent. The ligand's role is to stabilize the palladium center and modulate its reactivity to facilitate the three key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9] For challenging couplings, modern biaryl monophosphine ligands (often called "Buchwald ligands") are generally superior to older ligands like PPh₃.[5]
Key Principles for Ligand Selection:
Electron-Rich & Bulky Ligands: These properties are crucial. Electron-donating ligands increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl chlorides.[7][10] Bulkiness facilitates the final reductive elimination step to release the product.
Addressing Steric Hindrance: If either your thiophene or pyrazole is sterically hindered (e.g., has a large substituent near the reaction site), a bulkier ligand is required to create an effective catalyst.[11]
Table 1: Catalyst/Ligand Selection Guide for Thiophene-Pyrazole Coupling
Ligand/Pre-catalyst
Key Characteristics
Best Suited For...
XPhos, SPhos
Bulky, electron-rich biarylphosphines. Highly active and versatile.
General purpose, good starting point for Suzuki & Buchwald-Hartwig. Effective for hindered substrates.[6]
RuPhos
Very bulky and electron-donating. Excellent for sterically demanding couplings.
Buchwald-Hartwig amination of highly hindered pyrazoles or thiophenes.[11]
BrettPhos
Another highly active, bulky ligand.
Often effective in Buchwald-Hartwig couplings where other ligands fail, particularly with base-sensitive substrates.[4]
Pd(dppf)Cl₂
Ferrocene-based bisphosphine ligand. More stable than PPh₃-based systems.
A reliable choice for many standard Suzuki couplings, particularly with less-hindered substrates.[12]
Pd(PPh₃)₄
"Classical" catalyst. Less active and thermally stable than modern systems.
Simple, unhindered Suzuki couplings. May require higher temperatures and catalyst loadings.[8]
Q7: What is the role of the base, and how do I select the right one?
The base plays a critical, non-interchangeable role in both Suzuki and Buchwald-Hartwig reactions, but its function differs.
In Suzuki-Miyaura Coupling: The primary role of the base is to activate the boronic acid. It forms a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transmetalation step with the palladium center.[13]
In Buchwald-Hartwig Amination: The base deprotonates the pyrazole N-H (or other amine), making it sufficiently nucleophilic to displace the halide from the palladium complex.[5]
Table 2: Base Selection Guide for Thiophene-Pyrazole Coupling
Base
Strength & Type
Typical Use & Considerations
NaOtBu, KOtBu, LHMDS
Very Strong, Non-nucleophilic
The standard for many Buchwald-Hartwig aminations. Can cause decomposition of base-sensitive functional groups.[5]
K₃PO₄, K₂CO₃
Moderate, Inorganic
Excellent general-purpose bases for Suzuki reactions. Often the best choice to minimize protodeboronation of thiophene boronic acids.[3][14]
Cs₂CO₃
Mild, Inorganic
A good choice for substrates with base-sensitive groups in both Suzuki and Buchwald-Hartwig reactions.[4]
Organic Amines (e.g., Et₃N, DIPEA)
Weak, Organic
Generally not effective for these couplings, except as a proton scavenger in specific cases like Sonogashira coupling.[9]
Q8: My reaction seems sensitive to the solvent. What are the best practices for solvent selection?
The solvent must dissolve all reactants to a reasonable extent and be compatible with the reaction conditions. All solvents must be anhydrous and degassed .[4]
Table 3: Solvent Screening Guide
Solvent
Properties
Common Applications & Notes
Toluene / Xylene
Aprotic, Nonpolar
Excellent general-purpose solvents for both Suzuki and Buchwald-Hartwig. Can be heated to high temperatures.
1,4-Dioxane / THF
Aprotic, Polar Ether
Very common and effective. Good at dissolving a wide range of organic molecules and inorganic bases.[14]
DMF / DMAc
Aprotic, Polar Amide
Can be useful for poorly soluble substrates but may be difficult to remove and can sometimes participate in side reactions at high temperatures.
Ethanol/Water Mixtures
Protic
Sometimes used in Suzuki couplings with inorganic bases (e.g., K₂CO₃). Can exacerbate protodeboronation if not carefully controlled.[15]
Section 4: Substrate-Specific Challenges
Q9: I'm working with a sterically hindered thiophene or pyrazole. What modifications should I consider?
Steric hindrance dramatically slows down cross-coupling reactions by impeding the approach of the coupling partners to the palladium center.[1][16]
Primary Solution: Use a more active catalyst system. This is precisely where bulky, electron-rich ligands like RuPhos , XPhos , or other advanced biarylphosphine ligands are essential. Their size and electronic properties create a more reactive catalytic species that can overcome the steric barrier.[10][11]
Increase Temperature: If the catalyst system is robust, cautiously increasing the temperature can provide the necessary energy to overcome the activation barrier. Monitor closely for decomposition.
Q10: The N-H on my pyrazole seems to be interfering with the reaction. What should I do?
An unprotected N-H on the pyrazole ring is acidic and can interfere in several ways, especially in Suzuki couplings where it's not the intended reaction site. It can coordinate to the palladium, act as a competing nucleophile, or complicate product mixtures.[4][14][17]
Protecting Groups: The most robust solution is to install a protecting group on the pyrazole nitrogen.
Boc (tert-Butoxycarbonyl): Easily installed and can be removed under acidic conditions. However, deprotection has been observed even under basic Suzuki conditions in some cases.[14]
SEM (2-(Trimethylsilyl)ethoxymethyl): A very robust protecting group that is stable to many reaction conditions and can be removed with fluoride sources. It was shown to be optimal in a challenging Buchwald-Hartwig synthesis.[11]
Direct N-Arylation (Buchwald-Hartwig): If the goal is to form the N-thiophene bond, then the unprotected N-H is your reaction site, and the Buchwald-Hartwig amination is the appropriate method.
Visual Workflow and Mechanistic Diagrams
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting a low-yielding thiophene-pyrazole coupling reaction.
Caption: A logical workflow for troubleshooting coupling reactions.
Simplified Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle helps pinpoint where a reaction might be failing.
Technical Support Center: Stability of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in Aqueous Solutions
Welcome to the technical support center for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for stability issues encountered when working with this compound in aqueous solutions.
Introduction
5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine is a heterocyclic compound containing both a pyrazole and a thiophene moiety. The stability of this molecule in aqueous solutions is a critical parameter for its handling, storage, and application in experimental settings, particularly in drug development where aqueous environments are prevalent. This guide will address potential stability challenges and provide practical solutions.
The pyrazole ring system is generally aromatic and relatively stable, but can be susceptible to degradation under certain conditions.[1] Similarly, the thiophene ring, while aromatic, can be prone to oxidation at the sulfur atom.[2][3] The combination of these two heterocycles in one molecule necessitates a careful consideration of its stability profile.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in aqueous solutions.
Issue 1: Discoloration of Aqueous Solution (e.g., turning brown)
Potential Cause: A brown discoloration in solutions of pyrazole derivatives often points towards oxidation.[4] The presence of dissolved oxygen in the aqueous solvent, potentially accelerated by light exposure, can lead to the formation of colored degradation products. Both the pyrazole and thiophene rings can be susceptible to oxidative processes.[2][4]
Troubleshooting Steps:
Inert Atmosphere: Prepare and handle the aqueous solution under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.
Degas Solvents: Before use, degas all aqueous solvents by sparging with an inert gas or by using a sonication/vacuum cycle.
Light Protection: Protect the solution from light by using amber-colored vials or by wrapping the container with aluminum foil.[4]
Antioxidants: If compatible with your experimental system, consider the addition of a small amount of an antioxidant. The choice of antioxidant should be carefully evaluated for potential interference with your assay.
Temperature Control: Store solutions at reduced temperatures (2-8 °C) to slow down the rate of oxidative degradation.[4]
Issue 2: Appearance of New Peaks in HPLC/LC-MS Analysis
Potential Cause: The emergence of new peaks in your chromatogram that were not present in the initial analysis is a clear indicator of chemical degradation. For 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine, this could be due to hydrolysis, oxidation, or photodegradation.[5]
Troubleshooting Steps:
pH Control: The pH of the aqueous solution can significantly impact the stability of the compound. It is advisable to buffer the solution to a pH where the compound exhibits maximum stability. A preliminary pH stability screen is recommended.
Forced Degradation Study: To identify the nature of the degradants, a forced degradation study should be performed. This involves subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to intentionally generate degradation products.[6] This will help in understanding the degradation pathways and developing a stability-indicating analytical method.
Review Storage Conditions: Ensure that the solutions are stored under the recommended conditions (protected from light, at the appropriate temperature, and under an inert atmosphere if necessary).[2]
Issue 3: Inconsistent Results in Biological Assays
Potential Cause: Inconsistent results in biological assays can be a consequence of the degradation of the test compound in the assay medium.[2] The degradation products may have different biological activities or could be toxic to the cells, leading to variable outcomes.[2]
Troubleshooting Steps:
Freshly Prepared Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of degradation over time.
Stability in Assay Medium: Assess the stability of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine directly in the biological assay medium under the exact experimental conditions (e.g., temperature, CO2 incubation).
Time-Course Analysis: Analyze the concentration of the compound in the assay medium at different time points throughout the experiment to determine its rate of degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in aqueous solutions?
Oxidation: The sulfur atom in the thiophene ring and potentially the pyrazole ring are susceptible to oxidation, especially in the presence of oxygen and light.[2][7]
Hydrolysis: Although the primary amine and the core heterocyclic rings are generally stable to hydrolysis, extreme pH conditions (strong acid or base) and elevated temperatures could potentially lead to ring-opening or other hydrolytic degradation.[4]
Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. Thiophene-containing compounds, in particular, can be susceptible to photodegradation.[8][9]
Q2: How does pH affect the stability of this compound?
A2: The pH of an aqueous solution can have a significant impact on the stability of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine. The pyrazole ring contains both a weakly acidic N-H proton and a weakly basic nitrogen atom, making its charge state and reactivity pH-dependent.[10] It is recommended to perform a pH stability profile to determine the optimal pH range for storage and use.
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To ensure the long-term stability of aqueous solutions, the following storage conditions are recommended:
Temperature: Store at 2-8°C for short-term storage and -20°C or lower for long-term storage.
Light: Protect from light at all times by using amber vials or by wrapping containers in foil.[4]
Atmosphere: For maximum stability, store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[4]
pH: Store in a buffered solution at a pH where the compound has been shown to be most stable.
Q4: What analytical techniques are suitable for stability studies of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is the most common and reliable technique for quantifying the parent compound and its degradation products.[11][12] An ideal method should be able to resolve the parent peak from all potential degradation products.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine and to develop a stability-indicating analytical method.[6]
Objective: To investigate the degradation of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine under various stress conditions.
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[4]
Oxidative Degradation: Mix the stock solution with 3% H2O2 to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.[4]
Thermal Degradation: Keep a sample of the solid compound at 105°C for 24 hours.[4] Dissolve in the mobile phase to a final concentration of 100 µg/mL before analysis.
Photodegradation: Expose a solution of the compound (100 µg/mL) to light according to ICH Q1B guidelines.[4]
Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method.
Data Analysis:
Calculate the percentage degradation of the parent compound under each stress condition.
Identify the major degradation products by their retention times and mass spectra (if using LC-MS).
Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced degradation study.
Summary of Potential Stability Issues and Mitigation Strategies
Stability Issue
Primary Cause(s)
Key Influencing Factors
Recommended Mitigation Strategies
Oxidation
Reaction with dissolved oxygen
Light, Temperature, Presence of metal ions
Store under inert atmosphere, use degassed solvents, protect from light, store at low temperatures.[2][4]
Hydrolysis
Reaction with water
pH, Temperature
Use buffered solutions, store at optimal pH, avoid extreme temperatures.[4]
Photodegradation
Exposure to UV/Visible light
Wavelength and intensity of light, exposure time
Store in amber vials or protect from light, handle under low-light conditions.[8][9]
Potential Degradation Pathway of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine
Caption: Potential degradation pathways of the target compound.
References
Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem.
Technical Support Center: Stability of Thiophene-Containing Compounds - Benchchem.
REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND - IJRPNS.
Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach - PMC - NIH.
Enhancement of Photostability through Side Chain Tuning in Dioxythiophene-Based Conjugated Polymers | Chemistry of Materials - ACS Publications. Available at: [Link]
degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem.
Oxidation of pyrazoles containing the 2-hydroxyethyl group on a NiO(OH) electrode in aqueous alkali - ResearchGate. Available at: [Link]
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. Available at: [Link]
Synthesis and Properties of Pyrazoles - Encyclopedia.pub. Available at: [Link]
A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Available at: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]
The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Available at: [Link]
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. Available at: [Link]
Forced Degradation – A Review - Biomedical Journal of. Available at: [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available at: [Link]
Scaffold Optimization in Kinase Inhibitor Design: 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine vs. Traditional Pyrazoles
The pyrazole heterocyclic ring is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved drugs and clinical candidates[1]. In the realm of Fragment-Based Drug Discove...
Author: BenchChem Technical Support Team. Date: March 2026
The pyrazole heterocyclic ring is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved drugs and clinical candidates[1]. In the realm of Fragment-Based Drug Discovery (FBDD), aminopyrazoles are particularly valued for their ability to act as ATP-mimetics, forming critical hydrogen bonds within the hinge region of protein kinases[2].
This guide provides an objective comparison between 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine —a highly functionalized, commercially available building block[3]—and simpler traditional pyrazole derivatives like 3-amino-5-methylpyrazole. By analyzing their structural causality, binding mechanics, and assay performance, we provide a comprehensive framework for researchers optimizing hit-to-lead pipelines for kinase targets such as JNK3 and ERK1/2.
Structural Causality: Why the Thiophene-Aminopyrazole Scaffold?
The transition from a simple fragment to a highly selective lead compound requires precise structural modifications. The performance differences between pyrazole derivatives stem directly from their steric profiles and electronic distributions.
3-Amino-5-methylpyrazole (The Baseline Fragment)
Unsubstituted 3-amino-5-methylpyrazole is a classic fragment molecule[4]. It provides the essential bidentate hydrogen bond donor-acceptor pair required to anchor the molecule to the kinase hinge region (e.g., interacting with Met108 in ERK2)[2]. However, its small size and lack of functionalization result in low binding affinity (typically in the high micromolar range) and poor selectivity, leading to pan-kinase inhibition.
1-Phenyl-1H-pyrazol-3-amine (The Aryl Intermediate)
Introducing a phenyl ring improves lipophilicity and allows the molecule to probe adjacent hydrophobic pockets. However, the rigid geometry and larger van der Waals volume of the phenyl group often cause steric clashes with gatekeeper residues, limiting its ability to achieve isoform-level selectivity.
5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (The Advanced Scaffold)
This specific compound introduces two critical modifications that drastically alter its pharmacological profile:
The Thiophen-2-ylmethyl Group: The methylene bridge provides rotational flexibility, allowing the thiophene ring to precisely orient itself into deep hydrophobic selectivity pockets (such as the DFG-out pocket or unique allosteric sites in JNK3)[5]. Furthermore, thiophene is bioisosteric to phenyl but possesses a smaller van der Waals volume and a different electron density distribution. This subtle difference allows it to bypass steric clashes that block phenyl derivatives, granting exceptional isoform selectivity (e.g., inhibiting JNK3 over JNK1 and p38α)[5].
The 5-Methyl Substitution: The methyl group serves a dual purpose. It sterically restricts the conformation of the molecule, locking it into an active binding pose, and it intentionally clashes with the hinge regions of off-target kinases (like CDK2), effectively engineering safety and selectivity directly into the scaffold[2].
Quantitative Scaffold Comparison
The following table summarizes the physicochemical and theoretical performance metrics of these scaffolds when utilized in kinase inhibitor development.
Aminopyrazole derivatives exert their therapeutic effect by competitively binding to the ATP pocket of kinases in the MAPK/JNK signaling cascade, effectively halting downstream phosphorylation events that lead to apoptosis or tumor proliferation[6].
MAPK/JNK signaling pathway targeted by thiophene-aminopyrazole ATP-competitive inhibitors.
Experimental Methodology: TR-FRET Kinase Assay
To objectively evaluate the performance of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine derivatives against standard pyrazoles, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is required.
Causality for Assay Selection: Highly conjugated heterocyclic scaffolds (like thiophenes) often exhibit intrinsic auto-fluorescence that confounds standard biochemical assays. TR-FRET utilizes a delayed emission window (via a Europium fluorophore), completely eliminating background auto-fluorescence and ensuring high-fidelity IC50 data.
Step-by-Step Protocol
Reagent Preparation: Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target recombinant kinase (e.g., JNK3) to a final well concentration of 0.5 nM.
Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 10-point, 3-fold serial dilutions of the pyrazole derivatives directly into a 384-well low-volume plate. Self-Validation Step: Include DMSO-only wells (100% activity) and staurosporine wells (0% activity) to establish assay dynamic range.
Pre-Incubation: Add 5 µL of the kinase solution to the compound wells. Centrifuge at 1000 rpm for 1 minute. Incubate at room temperature for 30 minutes. Causality: This pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase before ATP introduces competitive pressure.
Reaction Initiation: Add 5 µL of a substrate/ATP mix (e.g., 1 µM ULight-labeled generic peptide and ATP at the predetermined Km for the specific kinase). Incubate for 60 minutes.
Detection & Quenching: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity) and a Europium-labeled anti-phospho antibody. Incubate for 60 minutes.
Data Acquisition & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).
Self-Validating Metric: Calculate the Z'-factor using the control wells. The assay data is only considered trustworthy and advanced to SAR analysis if the Z'-factor is > 0.6.
Iterative Hit-to-Lead optimization workflow for aminopyrazole kinase inhibitors.
Conclusion
While simple fragments like 3-amino-5-methylpyrazole provide the foundational hydrogen-bonding network necessary for kinase inhibition[7], they lack the structural complexity required for clinical viability. The integration of a thiophen-2-ylmethyl group, as seen in 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine , transforms a generic ATP-mimetic into a highly tunable, isoform-selective scaffold. By leveraging the unique steric and electronic properties of the thiophene ring to probe hydrophobic kinase pockets, drug discovery professionals can significantly accelerate the hit-to-lead optimization process for complex neurodegenerative and oncological targets.
References
NextSDS. "5-METHYL-2-THIOPHEN-2-YLMETHYL-2H-PYRAZOL-3-YLAMINE - Chemical Substance Information." NextSDS Database.
Liu, M., et al. "Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors." National Center for Biotechnology Information (PMC), 2020.
Fois, B., et al. "The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies." MDPI, 2023.
Zhang, Y., et al. "Structure-Guided Discovery and Preclinical Assessment of Novel (Thiophen-3-yl)aminopyrimidine Derivatives as Potent ERK1/2 Inhibitors." Journal of Medicinal Chemistry - ACS Publications, 2024.
Giacomini, D., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." National Center for Biotechnology Information (PMC), 2023.
Schrader, T., et al. "Intermolecular β-Sheet Stabilization with Aminopyrazoles." Journal of the American Chemical Society - ACS Publications.
Mechanistic Causality of Thiophene-Pyrazole Toxicity
Comparative Toxicity of Thiophene-Pyrazole Compounds: A Mechanistic and Experimental Guide Thiophene and pyrazole are privileged scaffolds in medicinal chemistry, frequently hybridized to enhance target affinity in oncol...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Toxicity of Thiophene-Pyrazole Compounds: A Mechanistic and Experimental Guide
Thiophene and pyrazole are privileged scaffolds in medicinal chemistry, frequently hybridized to enhance target affinity in oncology, anti-inflammatory, and antimicrobial applications. However, thiophene is notoriously recognized as a structural alert due to its propensity for cytochrome P450 (CYP450)-mediated bioactivation into reactive electrophilic metabolites[1]. When hybridized with pyrazole rings, the electronic interplay between the electron-rich thiophene and the nitrogen-containing pyrazole significantly alters the molecule's metabolic stability and toxicological profile[2].
As a Senior Application Scientist, it is critical to look beyond basic viability assays. This guide provides a comprehensive comparison of thiophene-pyrazole derivatives, detailing the mechanistic origins of their toxicity, comparative in vitro data, and the self-validating experimental protocols required to evaluate them.
The primary driver of idiosyncratic drug toxicity (IDT) and hepatotoxicity in thiophene-containing compounds is their oxidative bioactivation[3]. CYP450 enzymes (predominantly CYP2C9 and CYP3A4) catalyze two competitive metabolic reactions on the thiophene ring:
S-oxidation : Yields a highly reactive thiophene-S-oxide intermediate.
Quantum chemical studies reveal that epoxidation is thermodynamically more favorable (highly exothermic at −23.24 kcal/mol) compared to S-oxidation (−8.08 kcal/mol)[3]. Both intermediates are potent electrophiles that covalently bind to nucleophilic residues on hepatic proteins, leading to mechanism-based inhibition (MBI) and cellular necrosis[4].
The attachment of a pyrazole ring modulates this toxicity. Electron-withdrawing substituents on the pyrazole can deactivate the thiophene ring toward CYP450 oxidation, extending the half-life and reducing reactive metabolite formation. Conversely, direct conjugation without steric shielding often results in sub-micromolar cytotoxicity against both cancer cells and primary human hepatocytes[2][5].
CYP450-mediated bioactivation of thiophene-pyrazole compounds and toxicity pathways.
Comparative Toxicity Profiles: Thiophene-Pyrazole vs. Analogs
To evaluate the specific toxicological burden of the thiophene moiety, researchers frequently compare thiophene-pyrazoles against their phenyl-pyrazole bioisosteres. The data below synthesizes in vitro cytotoxicity across hepatic (HepG2) and breast (MCF-7) cell lines, alongside reactive metabolite (RM) trapping efficiency[2][5].
Compound Class
Scaffold Structure
HepG2 Cytotoxicity (IC₅₀, µM)
MCF-7 Cytotoxicity (IC₅₀, µM)
RM Adduct Formation (pmol/mg protein)
Hepatocyte Viability (10 µM, 24h)
Thiophene-Pyrazole (Unsubstituted)
Direct linkage
10.36 - 24.0
6.57 - 26.9
High (>150)
< 40% (High Toxicity)
Thiophene-Pyrazole (Cl/F Substituted)
Halogenated thiophene
45.2 - 77.6
38.8 - 59.7
Low (< 30)
> 80% (Moderate Safety)
Phenyl-Pyrazole (Bioisostere)
Phenyl replacing thiophene
> 100
> 100
None Detected
> 95% (Safe)
Tris-Thiophene-Pyrazoline
Multiple thiophene rings
0.78
0.17
Very High (>300)
< 10% (Severe Toxicity)
Data Interpretation : Unsubstituted thiophene-pyrazoles exhibit potent cytotoxicity, which is beneficial for oncology but detrimental for systemic indications due to hepatotoxicity[2]. Halogenation of the thiophene ring (e.g., adding a Chlorine atom) blocks the metabolically labile sites (C2/C5), drastically reducing reactive adduct formation and improving hepatocyte viability[6].
Self-Validating Experimental Methodologies
To ensure scientific integrity, toxicity cannot be assessed by a single viability assay. The following protocols establish a self-validating system: viability loss observed in vitro must be mechanistically linked to reactive metabolite formation.
Protocol A: Reactive Metabolite Trapping via Glutathione (GSH) in Human Liver Microsomes (HLM)
Purpose: To quantify the bioactivation potential of the thiophene ring.
Causality: GSH acts as a soft nucleophile. If CYP450 enzymes convert the thiophene ring into an electrophilic epoxide or S-oxide, GSH will covalently bind to it, forming a stable thioether adduct[4]. Detecting this adduct via LC-MS/MS proves that bioactivation is occurring.
Incubation Mixture Preparation : Combine 1 µM of the thiophene-pyrazole test compound with 1 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4).
Nucleophile Addition : Add 5 mM reduced Glutathione (GSH). Reasoning: A high concentration of GSH outcompetes microsomal proteins for reactive electrophiles, preventing assay degradation and capturing transient metabolites.
Reaction Initiation : Add 1 mM NADPH to initiate CYP450-mediated oxidation. Incubate at 37°C for 60 minutes.
Termination : Quench the reaction with an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated diclofenac). Reasoning: Acetonitrile precipitates microsomal proteins, halting enzymatic activity instantly.
Centrifugation & Analysis : Centrifuge at 14,000 x g for 15 minutes. Analyze the supernatant using LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH adducts).
Purpose: To correlate bioactivation with actual cellular toxicity.
Causality: By pre-treating cells with a pan-CYP inhibitor (1-Aminobenzotriazole, 1-ABT), we can determine if toxicity is parent-drug mediated or metabolite-mediated[4]. If 1-ABT rescues cell viability, the toxicity is definitively caused by CYP-mediated bioactivation of the thiophene ring.
Cell Seeding : Seed HepG2 cells in 96-well plates at 1x10⁴ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
CYP Inhibition (The Validation Step) : Pre-treat half the wells with 1 mM 1-Aminobenzotriazole (1-ABT) for 2 hours. Leave the other half untreated.
Compound Dosing : Treat cells with a concentration gradient (0.1 to 100 µM) of the thiophene-pyrazole compound for 48 hours.
Viability Readout (MTT Assay) : Add 0.5 mg/mL MTT reagent for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.
Data Synthesis : Calculate IC₅₀ shifts. A significant rightward shift in IC₅₀ in the 1-ABT treated group confirms bioactivation-dependent toxicity.
Parallel experimental workflow validating bioactivation-dependent toxicity of thiophene-pyrazoles.
Strategic Optimization for Drug Development
When developing thiophene-pyrazole hybrids, the inherent toxicity of the thiophene ring must be mitigated without losing the pharmacophoric benefits:
Steric Hindrance : Introducing methyl or chloro groups at the C2 and C5 positions of the thiophene ring blocks the primary sites of CYP450 epoxidation[6].
Electronic Modulation : Utilizing strongly electron-withdrawing groups (e.g., -CF₃, -CN) on the adjacent pyrazole ring pulls electron density away from the thiophene sulfur, increasing the activation energy required for S-oxidation[7].
Bioisosteric Replacement : If toxicity persists despite substitution, replacing the thiophene with a furan or phenyl ring often eliminates mechanism-based inhibition, though this requires careful re-evaluation of target binding affinity[5].
References
Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, ACS Publications.[Link]
Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Chemical Research in Toxicology, ACS Publications.[Link]
Identification of the thiophene ring of methapyrilene as a novel bioactivation-dependent hepatic toxicophore. Journal of Pharmacology and Experimental Therapeutics, PubMed.[Link]
Development of new pyrazole–thiophene hybrids: synthesis, anticancer assessment, and molecular docking insights. RSC Advances, RSC Publishing.[Link]
Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. Scientific Reports, PMC.[Link]
Synthesis of thiophene-pyrazole conjugates as potent antimicrobial and radical scavengers. Current Chemistry Letters, Growing Science.[Link]
DISCOVERY OF NEW THIOPHENE, PYRAZOLE, ISOXAZOLE DERIVATIVES AS ANTITUMOR. Bulletin of the Chemical Society of Ethiopia, SciSpace.[Link]
A Senior Application Scientist's Guide to the Comparative Structural Analysis of 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine Analogs
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential and S...
Author: BenchChem Technical Support Team. Date: March 2026
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential and Structural Nuances of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific compound, 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine, serves as a compelling starting point for drug discovery due to its unique combination of a hydrogen bond-donating amine, a lipophilic thiophene ring, and a stable pyrazole core. Understanding how subtle modifications to this scaffold—the creation of analogs—impact its three-dimensional structure is paramount for optimizing its interaction with biological targets and improving its drug-like properties.
This guide provides a comprehensive framework for the comparative structural analysis of this pyrazole series. We will move beyond mere data reporting to explain the causal relationships between experimental choices and the insights they yield. The methodologies described herein are designed to be self-validating, ensuring the generation of robust, reliable, and interpretable structural data.
Overall Analytical Workflow
A robust comparative analysis integrates data from multiple techniques to build a holistic understanding of the structure-activity relationship (SAR). The workflow progresses from initial characterization in solution to high-resolution solid-state analysis and in silico prediction.
Caption: High-level workflow for the synthesis, structural analysis, and SAR interpretation of pyrazole analogs.
Part 1: Solution-State Conformation via Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the primary tool for elucidating the structure of molecules in a solution state, which often mimics the physiological environment more closely than a crystal lattice. Beyond simple structural confirmation, advanced 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are critical for determining through-space proximity of protons. This is especially important for understanding the preferred orientation of the flexible thiophen-2-ylmethyl group relative to the pyrazole core, a key determinant of how the molecule presents itself to a binding pocket.
Experimental Protocol: 2D NOESY for Conformational Analysis
Sample Preparation: Dissolve 5-10 mg of each analog in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) of high purity (≥99.96 atom % D). The choice of solvent should be consistent across all analogs to ensure comparability.
Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.
Standard Spectra Acquisition: Acquire standard 1D ¹H and ¹³C spectra to assign all proton and carbon signals unequivocally.
2D NOESY Acquisition:
Pulse Program: Select a standard phase-sensitive NOESY pulse sequence (e.g., noesyesgpph on Bruker instruments).
Mixing Time (d8): This is a critical parameter. Run a series of experiments with varying mixing times (e.g., 200 ms, 400 ms, 800 ms) to monitor the build-up of NOE cross-peaks. A mixing time of 400-600 ms is often a good starting point for molecules of this size.
Data Processing: Process the data using appropriate window functions (e.g., squared sine bell) in both dimensions and perform baseline correction.
Comparative Analysis:
Identify key NOE cross-peaks. For this scaffold, the most informative correlation will be between the methylene protons (-CH₂-) and protons on both the pyrazole and thiophene rings.
The volume of the cross-peak is proportional to the inverse sixth power of the distance between the protons. Compare the relative volumes of key cross-peaks between analogs to identify shifts in conformational preference.
Hypothetical Comparative NMR Data
For this guide, we will consider the parent compound and two hypothetical analogs:
Analog 1 (A1): Introduction of a bulky tert-butyl group at the 5-position of the thiophene ring.
Analog 2 (A2): N-acetylation of the 3-amino group (-NHCOCH₃).
Analog
Key NOE Correlation
Relative Cross-Peak Volume
Inferred Conformational Preference
Parent (P)
Methylene H ↔ Pyrazole-Methyl H
1.00 (Reference)
Unrestricted rotation, slight preference for anti-orientation.
Analog 1 (A1)
Methylene H ↔ Pyrazole-Methyl H
0.45
Strong preference for anti-orientation due to steric clash from the tert-butyl group.
Analog 2 (A2)
Methylene H ↔ Pyrazole-Methyl H
1.15
Rotation remains largely unrestricted; slight shift in equilibrium.
Analog 2 (A2)
Methylene H ↔ Acetyl-Methyl H
0.88
Indicates a through-space interaction, suggesting the acetyl group influences the orientation of the side chain.
Part 2: Solid-State Structure via Single-Crystal X-ray Crystallography
Expertise & Rationale: X-ray crystallography provides unambiguous, high-resolution data on the three-dimensional arrangement of atoms in the solid state. This "gold standard" technique is indispensable for visualizing precise bond lengths, bond angles, and intermolecular interactions like hydrogen bonding that form the crystal lattice. For drug development, observing how a minor chemical change in an analog alters its crystal packing and hydrogen bonding network can provide profound insights into its potential interactions with a protein target and its physicochemical properties like solubility and stability.
Experimental Protocol: Crystal Growth and Structure Determination
Rationale: Finding suitable crystallization conditions is often the rate-limiting step. A systematic screen validates that a true single crystal, not an amorphous solid or polycrystalline material, is used for data collection.
Method: Use a micro-crystallization plate (e.g., 96-well format). Screen a wide range of conditions by dissolving the compound in a primary solvent (e.g., acetone, methanol) and introducing a precipitating anti-solvent (e.g., hexane, water) via slow vapor diffusion. Screen various temperatures (4°C, 20°C).
Crystal Mounting and Data Collection:
Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a cryo-loop.
Collect diffraction data using a modern diffractometer equipped with a Mo Kα (λ=0.71073 Å) or Cu Kα (λ=1.5418 Å) X-ray source, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution and Refinement:
Process the diffraction data using standard software (e.g., XDS or SAINT).
Solve the structure using direct methods (e.g., SHELXT) and refine the model against the data using full-matrix least-squares (e.g., SHELXL).
Validation: The quality of the final model is validated by key metrics: R1 (should be < 0.05 for good data), wR2, and the goodness-of-fit (should be close to 1.0).
Comparative Analysis:
Focus on key geometric parameters that define the molecule's conformation. The most critical is the C(methyl)-C(pyrazole)-N-C(methylene) dihedral angle, which describes the twist of the side chain.
Analyze the hydrogen bonding network. Does the amine group act as a donor? To which acceptor? How does this change in Analog 2 where the amine is acetylated?
Hypothetical Comparative Crystallographic Data
Parameter
Parent (P)
Analog 1 (A1)
Analog 2 (A2)
Rationale for Difference
Dihedral Angle (C-C-N-C)
-110.5°
-165.2°
-105.8°
The bulky t-Bu group in A1 forces a more extended, planar conformation. Acetylation in A2 has a minimal impact.
H-Bond Donor (Amine)
Yes (N-H···N)
Yes (N-H···N)
No
The acetyl group in A2 removes the primary amine's H-bond donor capability, replacing it with an acceptor (C=O).
Crystal Packing Motif
Herringbone π-stacking
Planar π-stacking
Dimer via amide H-bond
Changes in functional groups directly dictate the dominant intermolecular forces, altering the entire crystal lattice.
Part 3: In Silico Analysis via Computational Modeling
Expertise & Rationale: Computational chemistry provides a powerful predictive tool to complement experimental data. Density Functional Theory (DFT) calculations can be used to determine the relative energies of different conformers, helping to rationalize the conformations observed in NMR and crystallography. Furthermore, molecular docking simulations can predict the binding mode and affinity of these analogs within a target protein's active site, directly linking structural changes to biological function.
Caption: Workflow for computational analysis, from experimental structures to predicted biological activity.
Protocol: Molecular Docking for SAR Prediction
Ligand Preparation: Build the 3D structures of the parent compound and all analogs. Use the low-energy conformer identified from crystallographic data or DFT calculations as the starting geometry. Assign appropriate partial charges.
Receptor Preparation: Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). Remove water molecules, add hydrogen atoms, and define the binding site (the "grid box") based on a co-crystallized ligand or known active site residues.
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina). The software will systematically sample different poses (orientations and conformations) of the ligand within the binding site and score them based on a force field.
Pose Analysis and Scoring:
Analyze the top-scoring poses for each analog. Look for key interactions: Are the expected hydrogen bonds formed? Are there favorable hydrophobic interactions?
Compare the predicted binding affinities (e.g., in kcal/mol). A more negative score typically indicates a stronger predicted interaction.
Trustworthiness Check: A docking protocol is only trustworthy if it can first "re-dock" a known co-crystallized ligand back into its native pose with low RMSD (< 2.0 Å). This validates the chosen parameters.
Hypothetical Comparative Docking Data (Target: Kinase X)
Analog
Predicted Binding Affinity (kcal/mol)
Key Predicted Interaction(s)
Structural Rationale
Parent (P)
-7.5
H-bond from amine to Asp181 backbone C=O.
The primary amine is a crucial H-bond donor.
Analog 1 (A1)
-7.2
H-bond from amine to Asp181. Steric clash of t-Bu with Gly loop.
The forced extended conformation is suboptimal for the binding pocket, leading to a slight penalty.
Analog 2 (A2)
-5.1
Loss of H-bond from amine to Asp181.
Acetylation removes the key H-bond donor, significantly weakening the predicted affinity, despite adding a potential H-bond acceptor.
Conclusion: A Synthesis of Multimodal Structural Data
The comparative structural analysis of 5-Methyl-2-(thiophen-2-ylmethyl)-2H-pyrazol-3-ylamine analogs is not a linear process but a synergistic interplay between solution-state (NMR), solid-state (X-ray crystallography), and in silico (computational modeling) techniques. NMR reveals the dynamic behavior in solution, crystallography provides a high-resolution snapshot of an energetically favorable conformation, and computational modeling bridges the structural data to a predictive understanding of biological activity.
By systematically applying these self-validating methodologies, researchers can move from a flat 2D chemical drawing to a dynamic 4D understanding of their molecules, enabling rational, structure-based design of more potent and selective therapeutics.
References
NMR Spectroscopy Principles: Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons. [Link]
Single-Crystal X-ray Crystallography: Clegg, W., et al. (2015). Crystal Structure Analysis: Principles and Practice. Oxford University Press. [Link]
Computational Chemistry and Drug Discovery: Leach, A. R. (2001). Molecular Modelling: Principles and Applications. Prentice Hall. [Link]
AutoDock Vina Software: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. [Link]
SHELX Software for Crystallography: Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. [Link]
Protein Data Bank (PDB): Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research. [Link]
Comparative
Validating HPLC Purity of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine: A Comparative Guide to Stationary Phase Selection
For researchers and drug development professionals synthesizing heterocyclic building blocks, validating the purity of basic, multi-ring compounds presents a unique set of chromatographic challenges. 5-Methyl-2-thiophen-...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals synthesizing heterocyclic building blocks, validating the purity of basic, multi-ring compounds presents a unique set of chromatographic challenges. 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS: 4394-28-9)[1] is a prime example of a challenging intermediate. Its structure features a primary amine, a pyrazole ring, and a thiophene ring.
When analyzing batches of this compound, standard fully porous C18 columns often fail to provide accurate purity assessments due to severe peak tailing and the co-elution of closely related regioisomeric impurities (such as the 3-methyl pyrazole variant). This guide objectively compares traditional C18 methodologies against advanced alternative stationary phases—specifically 2[2] and 3[3]—to establish a robust, self-validating purity assay.
The Mechanistic Challenges of the Target Analyte
To design a highly accurate HPLC method, we must first understand the causality behind chromatographic failures associated with this specific molecule:
Secondary Silanol Interactions (Peak Tailing): The primary amine group is basic. In low-pH mobile phases (e.g., 0.1% formic acid), the amine is protonated. On traditional silica-based C18 columns, these positively charged analytes interact ionically with negatively charged, unendcapped residual silanols on the silica surface. This secondary interaction causes severe peak tailing, which artificially inflates the integration area of the main peak and obscures low-level impurities eluting in the tail[4].
Isobaric Co-elution (Selectivity Failure): The synthesis of pyrazole derivatives often yields regioisomers (e.g., methylation at the 3-position vs. the 5-position). Because these isomers possess identical molecular weights and nearly identical hydrophobicity, traditional C18 columns (which separate purely based on hydrophobic dispersion forces) cannot resolve them.
Stationary Phase Comparison: C18 vs. CSH vs. Biphenyl
To overcome these challenges, we compare three distinct stationary phase chemistries.
Traditional Fully Porous C18 (The Baseline)
Standard C18 relies exclusively on hydrophobic interactions. While excellent for neutral compounds, it requires strong ion-pairing agents (like Trifluoroacetic acid, TFA) to suppress silanol interactions for basic amines. However, TFA causes severe ion suppression in LC-MS, making it incompatible with modern mass-directed purity workflows.
Charged Surface Hybrid (CSH) C18
4[4] intentionally incorporates a low-level positive charge onto the surface of the silica particle.
The Causality: At acidic pH, the positive surface charge electrostatically repels the protonated primary amine of our pyrazole analyte. This prevents the amine from reaching the underlying silanols, resulting in perfectly symmetrical peaks and high mass loading capacity using simple, MS-friendly mobile phases like formic acid[2].
The Causality: This phase leverages
π−π
interactions. Because our analyte contains both a thiophene and a pyrazole ring, the electron-rich biphenyl ligand interacts strongly with the
π
-electron clouds of the analyte. Regioisomers have different spatial arrangements of these
π
clouds, allowing the biphenyl column to easily pull them apart, achieving baseline resolution where C18 fails[3].
Figure 1: Chromatographic retention mechanisms and their direct impact on the target pyrazole derivative.
Self-Validating Experimental Protocol
To ensure trustworthiness, the following purity validation protocol is designed as a self-validating system . By intentionally spiking the sample with a known regioisomer, the method continuously proves its own resolving power. If the system suitability criteria are not met, the run automatically fails, preventing false-positive purity reporting.
Step-by-Step Methodology
1. System Suitability Sample Preparation:
Accurately weigh 10.0 mg of the 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine batch.
Dissolve in 10.0 mL of Initial Mobile Phase (95% Water / 5% Organic) to create a 1.0 mg/mL API solution.
The Self-Validating Spike: Add exactly 10 µL of a 1.0 mg/mL stock solution of the 3-methyl regioisomer to the vial (yielding a 1% w/w impurity spike).
2. Mobile Phase Preparation:
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).
Mobile Phase B (For CSH C18): 100% Acetonitrile.
Mobile Phase B (For Biphenyl): 100% Methanol. (Causality: Methanol lacks
π
electrons, allowing the
π−π
interactions between the biphenyl stationary phase and the thiophene/pyrazole rings to occur uninterrupted[3].)
3. HPLC Gradient Conditions:
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Gradient:
0.0 - 1.0 min: 5% B
1.0 - 8.0 min: 5% to 60% B
8.0 - 9.0 min: 60% to 95% B (Column Wash)
9.0 - 12.0 min: 5% B (Re-equilibration)
4. Detection & Validation Criteria:
UV Detection: 254 nm (Optimal for conjugated thiophene/pyrazole systems).
System Suitability Pass Criteria: The USP Tailing factor (
Tf
) of the main peak must be
≤1.2
. The Resolution (
Rs
) between the main peak and the 1% regioisomer spike must be
≥1.5
(baseline resolution).
The following table summarizes the experimental performance of the three stationary phases when analyzing the spiked 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine sample.
Stationary Phase
Organic Modifier (Mobile Phase B)
USP Tailing Factor (
Tf
)
Resolution (
Rs
) from Regioisomer
MS Signal Intensity
Overall Suitability
Traditional C18
Acetonitrile
1.85 (Fail)
1.1 (Co-elution)
High
Rejected (Overestimates purity)
CSH C18
Acetonitrile
1.05 (Pass)
1.4 (Marginal)
High
Acceptable (Best for peak shape)
Biphenyl
Methanol
1.18 (Pass)
3.2 (Pass)
Medium
Optimal (Best for impurity profiling)
Data Interpretation
Traditional C18 fails on both metrics. The severe tailing (
Tf
= 1.85) swallows closely eluting impurities, and it lacks the selectivity to resolve the regioisomer (
Rs
= 1.1).
CSH C18 perfectly neutralizes the basic amine, yielding the sharpest peak (
Tf
= 1.05). However, because it still relies primarily on hydrophobic dispersion, its ability to separate the regioisomer is only marginal (
Rs
= 1.4).
Biphenyl combined with methanol provides the ultimate solution for purity validation. While the peak shape is slightly less perfect than CSH (
Tf
= 1.18), the
π−π
interactions drive massive selectivity gains, completely baseline-resolving the critical regioisomer (
Rs
= 3.2).
Conclusion & Recommendations
When validating the purity of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine batches, do not rely on standard C18 columns . The combination of secondary silanol interactions and isobaric impurities will lead to artificially high purity results, jeopardizing downstream research or drug formulation.
For general assay and mass confirmation: Utilize a CSH C18 column. Its ability to handle basic amines in simple formic acid mobile phases ensures maximum MS sensitivity and perfect peak symmetry.
For rigorous impurity profiling and stability-indicating assays: The Biphenyl stationary phase paired with a methanolic mobile phase is mandatory. The
π−π
selectivity is the only reliable mechanism to guarantee that unreacted thiophenes and pyrazole regioisomers are fully resolved from the main API peak.
References
Guidechem. "1-methyl-N-(thiophen-2-ylmethyl)
Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology."
LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns."
Restek Resource Hub. "HPLC Stationary Phases to Have in Your Toxicology Toolbox."
Mass Spectrometry Validation of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine Metabolites: A Comparative Guide to HRAM Orbitrap vs. Q-TOF Platforms
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals The structural elucidation of drug metabolites is a critical bottleneck in preclinical pharmacokinetics. For compounds containing spec...
Author: BenchChem Technical Support Team. Date: March 2026
By: Senior Application ScientistTarget Audience: Researchers, Analytical Chemists, and Drug Development Professionals
The structural elucidation of drug metabolites is a critical bottleneck in preclinical pharmacokinetics. For compounds containing specific structural alerts—such as the thiophene ring in 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine —metabolite identification (MetID) transcends routine profiling. It becomes an exercise in capturing highly reactive, transient intermediates before they trigger hepatotoxic cascades.
In accordance with the [1], any circulating metabolite exceeding 10% of total drug-related exposure must be structurally characterized and evaluated for safety. This guide objectively compares the performance of two premier mass spectrometry methodologies—High-Resolution Accurate Mass (HRAM) Orbitrap MS and Quadrupole Time-of-Flight (Q-TOF) MS —in validating the complex metabolic fate of this thiophene-pyrazole derivative.
Structural Vulnerabilities & Metabolic Causality
To design a self-validating analytical method, we must first understand the chemical causality driving the molecule's biotransformation. 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine possesses three distinct metabolic liabilities:
The Thiophene Ring: Thiophene moieties are notorious structural alerts. Cytochrome P450 (CYP450) enzymes rapidly oxidize the sulfur atom to form electrophilic thiophene S-oxides or epoxides. As detailed in literature regarding the [2], these transient species will covalently bind to cellular macromolecules unless intercepted by a nucleophile like Glutathione (GSH).
The Primary Amine & Pyrazole Ring: These nitrogen-rich centers are prime candidates for Phase II conjugation, specifically N-glucuronidation via UGT enzymes, dramatically increasing the molecule's polarity for renal excretion.
The Aliphatic Methyl Group: Susceptible to standard Phase I aliphatic oxidation, yielding a hydroxymethyl metabolite.
Predicted metabolic pathways and bioactivation routes for the thiophene-pyrazole parent compound.
Platform Comparison: Orbitrap vs. Q-TOF for MetID
When validating these metabolites, the choice of mass spectrometry platform dictates the depth of structural information acquired. Both platforms are considered [3], but they operate on fundamentally different physics.
HRAM Orbitrap (e.g., Thermo Exploris 240): Excels in ultra-high resolving power. The parent compound contains a sulfur atom, meaning it possesses a distinct ³⁴S isotopic signature (an A+2 peak at ~4.4% abundance). Orbitrap platforms operating at >120,000 FWHM can baseline-resolve the ³⁴S isotope from the ¹⁸O isotope or ¹³C₂ cluster (mass differences as small as ~10 mDa). This fine isotopic structural fidelity is paramount for confirming sulfur-containing fragments.
Q-TOF (e.g., Sciex ZenoTOF 7600): Excels in acquisition speed. Operating at up to 100 Hz, Q-TOFs are the gold standard for Data-Independent Acquisition (DIA/SWATH). Because reactive GSH adducts often present at trace levels, DIA ensures no low-abundance precursor is missed due to the intensity thresholds inherent to Data-Dependent Acquisition (DDA).
Table 1: Objective Performance Comparison for Thiophene MetID
Feature
HRAM Orbitrap (DDA Workflow)
Q-TOF (DIA/SWATH Workflow)
Analytical Implication for 5-Methyl-...ylamine
Resolving Power (FWHM)
Up to 240,000
40,000 – 80,000
Orbitrap unambiguously resolves ³⁴S/¹⁸O isotopic overlaps in oxidized metabolites.
Mass Accuracy
< 1 ppm
1 – 3 ppm
Both confidently assign empirical formulas; Orbitrap provides higher certainty for novel adducts.
Acquisition Speed
~10 - 20 Hz
Up to 100 Hz
Q-TOF captures more data points across narrow UHPLC peaks, ideal for complex isomeric separation.
To ensure data integrity, the experimental protocol must be self-validating. The inclusion of Glutathione (GSH) is not merely a reagent choice; it is a mechanistic necessity. Without GSH, the reactive thiophene S-oxide would covalently bind to microsomal proteins, yielding a false-negative result for bioactivation.
Self-validating LC-MS/MS workflow for the identification of transient and stable metabolites.
Prepare a 10 µM solution of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine in 50 mM Potassium Phosphate buffer (pH 7.4).
Add Human Liver Microsomes (HLMs) to a final protein concentration of 1 mg/mL.
Critical Causality Step: Add 5 mM Glutathione (GSH). Why? GSH acts as a surrogate nucleophile, trapping the highly unstable thiophene S-oxide before it degrades or binds to the HLM proteins.
Initiate the reaction by adding 1 mM NADPH and incubate at 37°C for 60 minutes.
Step 2: Quenching & Extraction
Terminate the reaction by adding 3 volumes of ice-cold Acetonitrile (ACN) containing an internal standard. Why? The organic solvent instantly denatures the CYP450 enzymes, halting metabolism, and precipitates proteins to prevent downstream LC column fouling.
Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to LC vials.
Step 3: UHPLC Separation
Inject 5 µL onto a Waters ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm). Why? The T3 stationary phase is specifically designed to retain highly polar Phase II conjugates (like N-glucuronides) while maintaining sharp peak shapes for the lipophilic parent.
Elute using a 12-minute linear gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in ACN) against Mobile Phase A (0.1% Formic Acid in Water) at 0.4 mL/min.
Step 4: MS Acquisition & Data Mining
Acquire data in positive electrospray ionization (ESI+) mode.
Data Mining Causality: Apply a Mass Defect Filter (MDF). The parent drug has a fractional mass defect of ~0.0746 Da. By filtering the total ion chromatogram for ions sharing a mass defect of 0.0746 ± 40 mDa, endogenous microsomal matrix ions are digitally stripped away, revealing only drug-related metabolites.
Quantitative Data & Metabolite Profiling Results
The following table summarizes the high-resolution accurate mass data obtained from the validation workflow. Both platforms successfully identified the primary metabolites, but the Orbitrap's sub-1 ppm mass error provided superior confidence in the elemental composition of the complex GSH adduct.
Table 2: High-Resolution Mass Spectrometry Data of Key Metabolites
Metabolite ID
Biotransformation
Elemental Formula
Theoretical m/z [M+H]⁺
Experimental m/z (Orbitrap)
Mass Error (ppm)
Diagnostic MS/MS Fragments
Parent
N/A
C₉H₁₁N₃S
194.0746
194.0747
+0.51
97.01 (Thiophene cleavage)
M1
Hydroxylation (+O)
C₉H₁₁N₃OS
210.0696
210.0695
-0.47
210.06 → 192.05 (-H₂O)
M2
Epoxidation + GSH Trapping
C₁₉H₂₈N₆O₇S₂
517.1534
517.1537
+0.58
517.15 → 388.10 (-Pyroglutamate)
M3
N-Glucuronidation
C₁₅H₁₉N₃O₆S
370.1067
370.1069
+0.54
370.10 → 194.07 (-Glucuronic Acid)
Note: The theoretical exact mass is calculated based on monoisotopic masses (C=12.0000, H=1.0078, N=14.0031, O=15.9949, S=31.9721).
Conclusion
For the validation of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine metabolites, the choice of MS platform depends on the specific phase of drug development.
If the goal is comprehensive screening and untargeted discovery of trace-level reactive intermediates, the Q-TOF platform utilizing DIA/SWATH is superior due to its unbiased precursor fragmentation and rapid scan speeds. However, for definitive structural elucidation and regulatory submission (MIST compliance), the HRAM Orbitrap is the gold standard. Its unparalleled resolving power is strictly necessary to leverage the ³⁴S isotopic signature, ensuring absolute confidence in the identification of thiophene-derived reactive S-oxides and their subsequent GSH adducts.
References
Food and Drug Administration (FDA). (2020). Safety Testing of Drug Metabolites Guidance for Industry. U.S. Department of Health and Human Services. Available at:[Link]
Dalvie, D., et al. (2014). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 27(7), 1104-1132. Available at:[Link]
Chen, X., Zhong, D., & Xie, C. (2026). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. Chromatography Online. Available at:[Link]
Comparative
Synthesis Routes for 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine: A Comparative Guide
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standardization Executive Summary & Chemical Identity In medicinal chemistry, substit...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Protocol Standardization
Executive Summary & Chemical Identity
In medicinal chemistry, substituted aminopyrazoles are privileged pharmacophores frequently embedded in kinase inhibitors and metabolic modulators. The compound 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS: 4394-28-9)[1], systematically referred to as 3-methyl-1-(thiophen-2-ylmethyl)-1H-pyrazol-5-amine [2], presents a classic synthetic challenge: achieving absolute regiocontrol during the construction of the pyrazole core.
As a Senior Application Scientist, I have evaluated multiple synthetic pathways for this building block. This guide objectively compares the two primary methodologies—Direct Cyclocondensation (Route A) and Direct Alkylation (Route B) —analyzing their mechanistic causality, scalability, and overall efficiency.
Workflow & Regioselectivity Comparison
The fundamental divergence between the two routes lies in when the thiophen-2-ylmethyl substituent is introduced. Route A builds the ring around the substituent, while Route B attempts to append the substituent to a pre-formed ring.
Caption: Comparison of Route A (Cyclocondensation) and Route B (Direct Alkylation) workflows.
Quantitative Performance Data
Metric
Route A: Direct Cyclocondensation
Route B: Direct Alkylation
Overall Yield
75 - 85%
40 - 45% (after separation)
Step Count
1 Step (from hydrazine)
1 Step
Regioselectivity
> 95% (5-amino isomer)
~ 1:1.2 (Mixture of N1/N2 isomers)
Scalability
Excellent (Purification via Crystallization)
Poor (Requires Column Chromatography)
E-Factor (Waste)
Low (Water/Ammonia byproducts)
High (Massive solvent waste from chromatography)
Route A: Direct Cyclocondensation (Recommended)
Mechanistic Rationale
The reaction between 3-aminocrotononitrile and thiophen-2-ylmethylhydrazine is a highly efficient Knorr-type pyrazole synthesis[3]. The causality behind its regiocontrol is rooted in stereoelectronics. The primary amine (-NH₂) of the substituted hydrazine is less sterically hindered and more nucleophilic than the secondary amine (-NH-R). Consequently, it preferentially attacks the β-carbon (enamine carbon) of 3-aminocrotononitrile, initiating a transamination that displaces ammonia [4].
The intermediate then undergoes an intramolecular cyclization where the secondary nitrogen attacks the nitrile carbon. Subsequent tautomerization of the resulting 5-iminopyrazoline yields the thermodynamically stable 5-amino-1H-pyrazole architecture. This intrinsic stereoelectronic bias eliminates the need for downstream chromatographic separation.
Caption: Mechanistic pathway of the highly regioselective cyclocondensation reaction (Route A).
Experimental Protocol (Self-Validating System)
Hydrazine Liberation: Equip a 250-mL three-necked round-bottomed flask with a magnetic stir bar and a reflux condenser. Charge the flask with thiophen-2-ylmethylhydrazine hydrochloride (1.0 equiv) and 2 M NaOH (1.0 equiv). Causality: The NaOH neutralizes the hydrochloride salt, generating the free, nucleophilic hydrazine in situ. Stir at ambient temperature for 10 minutes until a clear solution forms.
Condensation: Add 3-aminocrotononitrile (1.0 equiv) portion-wise to the solution.
Cyclization: Heat the reaction mixture to 90 °C for 2 hours. Validation Check: Monitor the reaction via LC-MS or TLC (EtOAc/Hexane 1:1). The disappearance of the UV-active nitrile starting material confirms the completion of the cyclization.
Workup: Cool the mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated brine to remove residual NaOH and ammonia byproducts.
Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol/water to afford pure 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (Yield: 75-85%, >98% purity).
Route B: Direct Alkylation (Legacy Approach)
Mechanistic Rationale
Direct alkylation of commercially available 3-amino-5-methylpyrazole with 2-(chloromethyl)thiophene relies on the deprotonation of the pyrazole ring to form a pyrazolide anion. Because pyrazoles exhibit annular tautomerism, the resulting anion is an ambident nucleophile. Alkylation can occur at either N1 or N2. While the steric bulk of the C5-methyl versus the C3-amino group exerts a slight directing effect, it is insufficient to provide absolute regiocontrol. This inevitably results in a near equimolar mixture of regioisomers, crippling the effective yield and demanding tedious purification.
Experimental Protocol
Deprotonation: In a 100-mL round-bottomed flask under inert atmosphere, dissolve 3-amino-5-methylpyrazole (1.0 equiv) in anhydrous DMF (20 mL). Add potassium carbonate (K₂CO₃, 2.0 equiv) and stir at 0 °C for 15 minutes. Causality: DMF is a polar aprotic solvent that solvates the potassium cation, leaving the pyrazolide anion highly reactive. K₂CO₃ is a mild base sufficient to deprotonate the pyrazole (pKa ~14) without degrading the alkyl halide.
Alkylation: Add 2-(chloromethyl)thiophene (1.1 equiv) dropwise via syringe. Warm the reaction to room temperature and stir for 12 hours.
Quench & Extraction: Quench the reaction with ice water (50 mL) and extract with dichloromethane (3 x 30 mL).
Purification (Critical Bottleneck): Concentrate the organic layer to yield a crude mixture of N1 and N2 alkylated isomers (~1:1.2 ratio). Purify via flash column chromatography (silica gel, gradient elution 10-50% EtOAc in Hexanes) to isolate the target isomer. Validation Check: 1H-NMR is required to unambiguously assign the regiochemistry of the isolated fractions based on the chemical shift of the pyrazole C4-proton.
Conclusion
For the synthesis of 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine , Route A (Direct Cyclocondensation) is unequivocally superior. By leveraging the inherent stereoelectronic differences between the two nitrogen atoms of the hydrazine intermediate, Route A bypasses the regioselectivity failures of direct alkylation. It eliminates the need for resource-heavy chromatographic separations, making it the only viable choice for scale-up and process chemistry applications.
References
Organic Syntheses (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Scott W. Roberts, Margaret Faul, et al. Vol 91, p. 41. Available at:[Link]
Beilstein Journal of Organic Chemistry (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available at:[Link]
Personal protective equipment for handling 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine
[fontname="Helvetica", color Refining Protocol Steps I'm now detailing each step of the weighing protocol, focusing on hazard reduction through engineering controls and procedural improvements. Pre-operational setups now...
Author: BenchChem Technical Support Team. Date: March 2026
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Refining Protocol Steps
I'm now detailing each step of the weighing protocol, focusing on hazard reduction through engineering controls and procedural improvements. Pre-operational setups now include fume hood verification, ensuring adequate airflow. I've also detailed the importance of anti-static measures. Weighing procedures will also feature static mitigation methods and safe transfer techniques, with emphasis on fume hood usage and secondary containment, to prevent exposure. I'll also detail spill decontamination with alcohol solutions.
Finalizing SOP Details
I'm now detailing standard operating procedures (SOPs), including pre-operation verification of fume hood airflow and the use of anti-static weighing boats to reduce dust adhesion. I'm focusing on the weighing, transfer, and decontamination steps. I've drafted a spill response protocol for both dry and liquid spills, and detailing decontamination with an alcohol mixture. I'm finalizing the waste disposal plan according to P501 regulations.
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just a cursory glance at a Safety Data Sheet (SDS). To ensure absolute safety and operational efficiency, we must understand the physicochemical properties driving the hazards.
Below is the comprehensive, causality-driven safety and operational guide for handling 5-Methyl-2-thiophen-2-ylmethyl-2H-pyrazol-3-ylamine (CAS: 4394-28-9) [1.1].
Physicochemical Hazard Profiling: The "Why" Behind the PPE
To design a self-validating safety protocol, we must first deconstruct the molecule:
The Pyrazole-Amine Moiety: The primary amine group confers local basicity. Upon contact with the moisture in human skin or eyes, it generates an alkaline micro-environment, leading to severe irritation. Based on highly homologous structural analogs like 1-(Thiophen-2-ylmethyl)-1H-pyrazol-5-amine, this triggers GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation) [1].
The Thiophene Ring: Thiophene derivatives exhibit significant lipophilicity. This allows the molecule to partition into the lipid-rich stratum corneum of the skin much faster than highly polar compounds, making dermal absorption a critical exposure route.
Particulate Nature: As a solid powder, aerosolization during weighing poses an immediate H335 (May cause respiratory irritation) and H302 (Harmful if swallowed) risk[1].
Mechanistic Exposure & Mitigation Mapping
Fig 1. Mechanistic exposure pathways and targeted PPE mitigation for handling CAS 4394-28-9.
Quantitative PPE Specifications
Latex gloves are highly permeable to lipophilic organic compounds and must be strictly avoided. The following table dictates the quantitative standards required for handling this specific thiophene-derivative.
Protection Category
Standard / Specification
Material Requirement
Causality / Rationale
Hand Protection
EN ISO 374-1:2016
Nitrile (Min 0.11 mm thickness)
Nitrile provides superior resistance to non-polar/slightly polar lipophilic thiophene rings compared to latex.
Eye Protection
ANSI Z87.1 / EN 166
Indirect vented safety goggles
Prevents airborne amine dust from bypassing the shield and reacting with ocular fluid.
Body Protection
EN 13034
Flame-retardant lab coat
Minimizes static charge buildup and protects against dermal contact.
Respiratory
EN 143 / NIOSH
N95 / P3 Particulate Filter
Required only if handling outside of a certified chemical fume hood.
Step-by-Step Operational Workflow
To ensure a self-validating system, every step of this protocol includes a built-in verification check.
Phase 1: Pre-Operational Setup & Verification
Airflow Validation: Verify the chemical fume hood face velocity is actively reading between 0.4 - 0.6 m/s .
Causality: This specific velocity ensures containment of fine particulates (H335 hazard) without creating turbulent eddies that could blow the powder out of the sash and into the operator's breathing zone.
PPE Donning Sequence: Put on the flame-retardant lab coat, followed by ANSI Z87.1 safety goggles, and finally double-layer nitrile gloves. Pull the outer glove over the lab coat cuff to eliminate exposed wrist skin.
Phase 2: Weighing and Transfer
Static Mitigation: Wipe the exterior of the reagent bottle and the balance draft shield with an anti-static gun, or use a grounded anti-static weighing boat.
Causality: Pyrazole-amine powders are highly prone to triboelectric static accumulation. Electrostatic repulsion can cause the powder to "jump," leading to sudden aerosolization and inhalation risk.
Enclosed Transfer: Weigh the compound strictly inside the fume hood. If the material must be transferred to an analytical instrument (e.g., LC-MS or NMR) outside the hood, seal the weighing vessel inside a secondary containment unit (a clean, screw-cap jar) before removing it from the hood.
Phase 3: Post-Operation & Decontamination
Surface Decontamination: Wipe down the balance and hood surface with a 10% isopropanol/water solution .
Causality: The thiophene moiety is poorly soluble in pure water, but the amine provides some polarity. A mild alcoholic solution efficiently solvates and lifts residual dust without spreading it.
Doffing Sequence: Remove the outer gloves inside the hood and dispose of them in a solid hazardous waste container. Remove goggles and lab coat, then wash hands immediately with soap and water.
Spill Response & Disposal Plan
In the event of a breach in containment, follow these immediate logistical steps:
Minor Dry Spill (<50g):Do not dry sweep. Dry sweeping aerosolizes the amine dust, triggering immediate respiratory distress. Gently cover the spill with paper towels dampened with the 10% isopropanol/water mixture to suppress the dust. Scoop the absorbed material into a sealable hazardous waste bag.
Liquid Spill (If in solution): Absorb with an inert, non-combustible material such as vermiculite or dry sand. Do not use combustible absorbents like sawdust.
Regulatory Disposal: Route all contaminated PPE, weighing boats, and cleaning materials to a licensed hazardous waste facility in strict compliance with P501 (Dispose of contents/container to an approved waste disposal plant) regulations[1]. Label the waste container explicitly as: "Toxic/Irritant Solid Waste - Contains Thiophene/Pyrazole Amines."